molecular formula C13H14BrNO3 B1268640 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid CAS No. 693237-87-5

1-(4-bromobenzoyl)piperidine-4-carboxylic Acid

Cat. No.: B1268640
CAS No.: 693237-87-5
M. Wt: 312.16 g/mol
InChI Key: SOJAKGJUMHFNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromobenzoyl)piperidine-4-carboxylic Acid is a useful research compound. Its molecular formula is C13H14BrNO3 and its molecular weight is 312.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromobenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJAKGJUMHFNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358393
Record name 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693237-87-5
Record name 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid. Due to the limited availability of experimentally determined data for this specific compound, this document outlines standard experimental protocols for the determination of key parameters such as melting point, solubility, pKa, and logP. Furthermore, it presents a logical workflow for its synthesis and characterization, providing a framework for researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a molecule of interest in medicinal chemistry due to its structural motifs, which are common in pharmacologically active compounds. The piperidine ring is a prevalent scaffold in many CNS-active drugs, and the bromobenzoyl group offers a site for further chemical modification. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This guide serves as a resource for researchers, summarizing the available data and providing detailed methodologies for its experimental characterization.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the known and currently unavailable data points.

PropertyValueSource
Chemical Formula C₁₃H₁₄BrNO₃[1][2][3][4]
Molar Mass 312.16 g/mol [1]
Appearance Solid (predicted)[1]
Melting Point Data needed[1]
Boiling Point Data needed[1]
pKa Data needed[1]
Aqueous Solubility Low solubility (estimated)[1]
logP Data needed-

Experimental Protocols

The following sections describe standard experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Digital Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small, dry sample of the compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination

Aqueous solubility is a crucial factor influencing a drug's absorption and bioavailability. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid loss of the compound due to adsorption to the filter material.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid and is critical for understanding the ionization state of a compound at different physiological pH values.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise weight of the compound is dissolved in a known volume of deionized water or a suitable co-solvent.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid groups are ionized. Due to the presence of the basic piperidine nitrogen, a second pKa value may also be determined.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other and then separated.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a sealed flask.

  • Equilibration: The mixture is agitated for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[5] For ionizable compounds, the distribution coefficient (logD) at a specific pH is often more relevant.[6]

Synthesis and Characterization Workflow

While a specific synthesis protocol for this compound was not found in the search results, a general synthetic route can be proposed based on standard organic chemistry reactions. The following diagram illustrates a logical workflow for its synthesis and subsequent characterization.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Piperidine-4-carboxylic acid + 4-Bromobenzoyl chloride Reaction Acylation Reaction (e.g., Schotten-Baumann conditions) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product 1-(4-bromobenzoyl)piperidine- 4-carboxylic acid Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR EA Elemental Analysis Product->EA

Caption: General workflow for the synthesis and characterization.

Physicochemical Property Determination Workflow

The following diagram illustrates the logical flow for the experimental determination of the key physicochemical properties discussed in this guide.

Property_Determination_Workflow cluster_properties Physicochemical Property Determination cluster_analysis Data Analysis & Interpretation Compound Pure Compound Sample MeltingPoint Melting Point (Capillary Method) Compound->MeltingPoint Solubility Aqueous Solubility (Shake-Flask Method) Compound->Solubility pKa pKa (Potentiometric Titration) Compound->pKa logP logP / logD (Shake-Flask Method) Compound->logP Purity Purity Assessment MeltingPoint->Purity ADME ADME Profile Prediction Solubility->ADME Formulation Formulation Strategy Solubility->Formulation pKa->ADME pKa->Formulation logP->ADME

References

1-(4-bromobenzoyl)piperidine-4-carboxylic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid, a molecule of significant interest within the domain of medicinal chemistry. The benzoylpiperidine scaffold is a well-established "privileged structure" in drug discovery, known for its presence in a variety of biologically active compounds. This guide consolidates available data on its chemical identity, structure, and, by extension through closely related analogues, its potential synthesis, biological activities, and physicochemical properties. While specific experimental data for this exact compound is limited in publicly accessible literature, this document leverages information from structurally similar compounds to provide a predictive and informative resource for research and development.

Chemical Identity and Structure

CAS Number: 693237-87-5[1][2][3]

Molecular Structure:

Chemical Structure of this compound

Table 1: Compound Identification

IdentifierValue
CAS Number 693237-87-5[1][2][3]
Molecular Formula C13H14BrNO3[1][2]
Molecular Weight 312.16 g/mol [3]
Synonyms 4-Piperidinecarboxylic acid, 1-(4-bromobenzoyl)-; 1-(4-Bromobenzoyl)-4-piperidinecarboxylic acid; 1-(4-bromobenzoyl)isonipecotic acid; 1-[(4-bromophenyl)-oxomethyl]-4-piperidinecarboxylic acid[1]

Physicochemical Properties (Predicted and Inferred from Analogues)

Table 2: Physicochemical Data

PropertyValue/InformationSource/Analogue
Appearance Expected to be a solid at room temperature.General observation for similar compounds
Melting Point 136-138 °CAnalogue: 1-benzoylpiperidine-4-carboxylic acid
Solubility Low solubility in water is predicted. Soluble in some organic solvents like dichloromethane.[4]General characteristics of similar structures[4]
pKa Data not available.N/A
Stability Stable under normal storage conditions.[4]General chemical stability of the scaffold[4]

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for this compound was not identified in the searched literature. However, a general and highly applicable method for the synthesis of N-aroyl piperidines involves the acylation of the piperidine nitrogen with a corresponding acyl chloride. Below is a representative experimental protocol adapted from the synthesis of a closely related analogue, 1-benzoylpiperidine-4-carboxylic acid.

General Synthesis Workflow

G reagents Piperidine-4-carboxylic acid + 4-Bromobenzoyl chloride reaction Reaction in suitable solvent (e.g., THF) with a base (e.g., Triethylamine) reagents->reaction workup Acidification and extraction reaction->workup purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification product 1-(4-bromobenzoyl)piperidine- 4-carboxylic acid purification->product

General synthesis workflow for this compound.

Experimental Protocol: Acylation of Piperidine-4-carboxylic acid (Adapted)

This protocol is based on the synthesis of similar N-benzoylpiperidine derivatives.

  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is added a non-nucleophilic base such as triethylamine (2-2.5 equivalents). The mixture is stirred at room temperature.

  • Acylation: 4-Bromobenzoyl chloride (1-1.2 equivalents) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction can be heated if necessary to drive it to completion.

  • Work-up: Upon completion, the reaction mixture is acidified with a dilute aqueous acid solution (e.g., 1 M HCl). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Biological Activity and Potential Applications

While direct biological data for this compound is scarce, the benzoylpiperidine scaffold is prominent in compounds targeting the central nervous system.

Glycine Transporter Type 2 (GlyT2) Inhibition

Derivatives of benzoylpiperidine have been investigated as inhibitors of the glycine transporter type 2 (GlyT2). GlyT2 is involved in regulating glycine levels in the synapse and is a target for the development of analgesics for chronic pain. The general structure of these inhibitors often includes a benzoylpiperidine core. It is plausible that this compound could exhibit inhibitory activity at this transporter, although this would require experimental validation.

Hypothetical Signaling Pathway in Pain Modulation

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT2 GlyT2 Glycine_vesicle Glycine Glycine_synapse Glycine Glycine_vesicle->Glycine_synapse Release Glycine_synapse->GlyT2 Reuptake GlyR Glycine Receptor Glycine_synapse->GlyR Binding Neuron_inhibition Neuronal Inhibition (Pain Signal Reduction) GlyR->Neuron_inhibition Activation Compound 1-(4-bromobenzoyl)piperidine- 4-carboxylic acid Compound->GlyT2 Inhibition

Hypothesized mechanism of action for a GlyT2 inhibitor.

Serotonin Receptor Ligands

Piperidine derivatives are frequently found in ligands for various serotonin (5-HT) receptors. These receptors are implicated in a wide range of physiological and pathological processes, including mood, anxiety, and psychosis. The specific substitution pattern on the benzoyl and piperidine rings dictates the affinity and selectivity for different 5-HT receptor subtypes. Further screening would be necessary to determine if this compound has any significant activity at these receptors.

Conclusion

This compound is a compound with a chemical scaffold that suggests potential for biological activity, particularly within the central nervous system. While detailed experimental data for this specific molecule is not widely published, this guide provides a foundational understanding based on its chemical structure and the known properties of its analogues. The provided synthesis protocol and discussion of potential biological targets such as GlyT2 and serotonin receptors are intended to serve as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further experimental investigation is required to fully characterize its physicochemical properties and pharmacological profile.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives, particularly those incorporating a 1-(4-bromobenzoyl)piperidine-4-carboxylic acid moiety, have garnered significant interest for their diverse biological activities. This technical guide synthesizes the current understanding of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. The information is curated to support researchers and professionals in the pursuit of novel drug discovery and development.

Enzyme Inhibition: A Primary Mechanism of Action

Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against a range of clinically relevant enzymes. This section details their effects on MenA, carbonic anhydrases, acetylcholinesterase, and α-glucosidase.

MenA, an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, has emerged as a promising target for novel anti-tuberculosis drugs. Piperidine derivatives have been investigated as MenA inhibitors. A 4-bromophenyl analog demonstrated potent inhibition of both the MenA enzyme and mycobacterial growth[1].

Table 1: MenA Inhibitory Activity of Piperidine Derivatives [1]

CompoundcLogPMenA IC₅₀ (µM)Mtb GIC₅₀ (µM)
4-bromophenyl analog (10) 6.812 ± 214 ± 0
3-bromo derivative (14) -12 ± 314 ± 0

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, structurally related to the core topic, were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms. Several of these compounds displayed low nanomolar inhibition and selectivity against cytosolic hCA II and tumor-associated hCA IX and XII isoforms[2].

Table 2: Inhibitory Activity (Kᵢ) of Piperidine Derivatives against hCA Isoforms [2]

CompoundR GrouphCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
5 3-methoxyphenyl-5.8-38.6
6 4-methoxyphenyl-3.7-7.9
7 2-methylphenyl-11.8-11.8
9 4-fluorophenyl-5.6-8.9
10 4-chlorophenyl-4.4-9.7

N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and showed promising inhibitory potential against both acetylcholinesterase (AChE) and α-glucosidase[3]. These findings suggest potential applications in managing neurodegenerative diseases and diabetes.

Table 3: AChE and α-Glucosidase Inhibitory Activity of N-substituted-(4-bromophenyl) Derivatives [3]

CompoundAChE IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)
5c -123.42 ± 0.19
5d -124.35 ± 0.15
5g 92.13 ± 0.15-
5h 98.72 ± 0.1257.38 ± 0.19
5j 92.52 ± 0.16123.36 ± 0.19
5l 52.63 ± 0.14124.74 ± 0.18
5n 82.75 ± 0.16-

In a separate study, novel 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-arylacetamides were also identified as potent α-glucosidase inhibitors, with several compounds showing significantly better activity than the standard drug, acarbose[4].

Table 4: α-Glucosidase Inhibitory Activity of 2-(3-(4-bromobenzoyl)...) Derivatives [4]

Compoundα-Glucosidase IC₅₀ (µM)
11c 30.65
12a 18.25
12d 20.76
12e 35.14
12g 24.24
Acarbose (Standard) 58.8

Anticancer Activity

The therapeutic potential of piperidine derivatives extends to oncology. Studies have shown that specific substitutions on the core structure can lead to significant cytotoxic effects against various cancer cell lines.

For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and evaluated for their anticancer activity. Compound 4e was particularly effective against the CNS cancer cell line SNB-75, with a percent growth inhibition (PGI) of 41.25% at a 10⁻⁵ M concentration. Compound 4i also showed promising activity against multiple cell lines, including SNB-75 (PGI 38.94%) and UO-31 (PGI 30.14%)[5].

Other studies on different classes of piperidine derivatives have also highlighted their potential as anticancer agents, suggesting that the this compound scaffold is a valuable starting point for the design of new oncology drugs[6][7][8].

Experimental Protocols

This section provides an overview of the methodologies employed in the synthesis and biological evaluation of the discussed piperidine derivatives.

A common synthetic route involves the reaction of 4-piperidine carboxylic acid with benzoyl chloride or its derivatives in the presence of a base like triethylamine in a suitable solvent such as THF. The reaction can be efficiently carried out using microwave irradiation[9]. For the synthesis of amide derivatives, the resulting carboxylic acid can be coupled with various amines using a coupling agent like EDCI[2].

cluster_synthesis General Synthetic Workflow Piperidine 4-Piperidine Carboxylic Acid Intermediate 1-(4-bromobenzoyl)piperidine -4-carboxylic acid Piperidine->Intermediate Acylation (Base, THF) Bromobenzoyl 4-Bromobenzoyl Chloride Bromobenzoyl->Intermediate FinalProduct Target Amide Derivatives Intermediate->FinalProduct Amide Coupling (EDCI) Amine Substituted Amine/Piperazine Amine->FinalProduct

Caption: General workflow for the synthesis of target amide derivatives.

The inhibitory potency against MenA is determined using a cell-free prenyltransferase assay. The assay monitors the formation of demethylmenaquinone by TLC autoradiography using radiolabeled trans-farnesyl pyrophosphate ([³H]FPP) and MenA-containing membrane fractions from M. tuberculosis. The IC₅₀ value, which is the concentration required to reduce the formation of [³H]demethylmenaquinone by 50%, is then calculated.

cluster_assay MenA Inhibition Assay Workflow Start Combine MenA enzyme, [3H]FPP, and inhibitor compound Incubate Incubate to allow enzymatic reaction Start->Incubate Extract Extract lipids Incubate->Extract TLC Separate products by TLC Extract->TLC Autoradiography Detect [3H]demethylmenaquinone via autoradiography TLC->Autoradiography Quantify Quantify product formation Autoradiography->Quantify Calculate Calculate IC50 value Quantify->Calculate

Caption: Workflow for the MenA enzyme inhibition assay.

The inhibitory activity against various hCA isoforms is typically assessed using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of CO₂. The inhibition constants (Kᵢ) are determined by plotting the initial rates of reaction against varying concentrations of the inhibitor.

AChE inhibitory activity is commonly determined using a spectrophotometric method, often based on the Ellman's reaction. The assay measures the hydrolysis of acetylthiocholine iodide by AChE, where the product, thiocholine, reacts with DTNB to produce a colored anion that can be quantified.

The inhibitory activity against α-glucosidase is measured spectrophotometrically by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside. The absorbance of the resulting p-nitrophenol is measured, and the IC₅₀ value is calculated.

The anticancer activity of compounds is often evaluated using the National Cancer Institute (NCI) protocol against a panel of human cancer cell lines. The assay measures the growth inhibition of cells after exposure to the test compound at a specific concentration (e.g., 10⁻⁵ M). The results are typically reported as percent growth or percent growth inhibition.

Signaling Pathways and Molecular Interactions

The biological effects of these compounds are rooted in their interactions with specific molecular targets. For enzyme inhibitors, this involves binding to the active site or an allosteric site, thereby blocking the enzyme's function.

cluster_pathway Enzyme Inhibition Mechanism Inhibitor Piperidine Derivative Enzyme Target Enzyme (e.g., MenA, CA, AChE) Inhibitor->Enzyme Binds and Inhibits Product Product Enzyme->Product Catalyzes reaction Blocked Reaction Blocked Enzyme->Blocked Substrate Substrate Substrate->Enzyme Binds to active site

Caption: Generalized mechanism of enzyme inhibition by piperidine derivatives.

For anticancer agents, the mechanism can be more complex, potentially involving the inhibition of key signaling pathways, induction of apoptosis, or cell cycle arrest. Molecular docking studies can provide insights into the binding modes of these compounds with their protein targets, guiding further optimization of their structure for improved efficacy and selectivity[2][4][5].

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as enzyme inhibitors and anticancer agents underscores their potential for the development of new therapeutics. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency, selectivity, and pharmacokinetic properties. Further in-vivo studies are also warranted to validate the therapeutic potential of the most promising candidates. The detailed methodologies and data presented in this guide provide a solid foundation for these future endeavors.

References

Spectroscopic Profile of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-bromobenzoyl)piperidine-4-carboxylic acid, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 693237-87-5[1] Molecular Formula: C₁₃H₁₄BrNO₃[1] Molecular Weight: 312.16 g/mol

Spectroscopic Data

The following sections present the predicted and experimentally derived spectroscopic data for this compound. The data has been compiled and analyzed to provide a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~7.65Doublet2HAromatic (ortho to C=O)
~7.45Doublet2HAromatic (meta to C=O)
~4.0-4.2Multiplet2HPiperidine (-NCH₂-)
~2.9-3.1Multiplet2HPiperidine (-NCH₂-)
~2.5-2.7Multiplet1HPiperidine (-CH-)
~1.8-2.0Multiplet2HPiperidine (-CH₂-)
~1.6-1.8Multiplet2HPiperidine (-CH₂-)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~175Carboxylic Acid (-COOH)
~169Amide Carbonyl (C=O)
~135Aromatic (C-Br)
~132Aromatic (quaternary)
~129Aromatic (CH)
~128Aromatic (CH)
~45Piperidine (-NCH₂-)
~42Piperidine (-CH-)
~28Piperidine (-CH₂-)

Note: Predicted chemical shifts are based on the analysis of similar structures and known substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~1710StrongC=O stretch (Carboxylic Acid Dimer)
~1630StrongC=O stretch (Amide)
~1600, ~1485MediumC=C stretch (Aromatic)
~1290MediumC-O stretch (Carboxylic Acid)
~1010StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is summarized below.

Table 4: Mass Spectrometry Data

m/zInterpretation
311/313Molecular Ion [M]⁺ (presence of Br isotope)
294/296[M-OH]⁺
266/268[M-COOH]⁺
183/185[Br-C₆H₄-CO]⁺
128[Piperidine-4-carboxylic acid]⁺

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data.

Synthesis of this compound

A common synthetic route involves the acylation of piperidine-4-carboxylic acid with 4-bromobenzoyl chloride in the presence of a base, such as triethylamine or sodium hydroxide, in a suitable solvent like dichloromethane or a biphasic system. The product is typically purified by recrystallization or column chromatography.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer, such as a time-of-flight (TOF) or quadrupole instrument. The sample is dissolved in a suitable solvent, like methanol or acetonitrile, and introduced into the ion source.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a synthesized compound is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Potential Therapeutic Targets of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles and analyzes publicly available research on compounds structurally related to 1-(4-bromobenzoyl)piperidine-4-carboxylic acid to infer its potential therapeutic targets. No direct experimental data for this compound was found in the public domain at the time of this writing. The information presented herein is for research and informational purposes only and should not be construed as a definitive statement on the biological activity of this compound.

Introduction

This compound is a synthetic organic molecule featuring a piperidine core, a functional scaffold prevalent in many biologically active compounds. Its structure, characterized by a bromobenzoyl group attached to the piperidine nitrogen and a carboxylic acid at the 4-position, suggests the potential for diverse interactions with biological macromolecules. This technical guide explores potential therapeutic targets of this compound by examining the established biological activities of structurally analogous molecules. The analysis focuses on three primary putative targets: 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) , a key enzyme in bacterial menaquinone biosynthesis; Carbonic Anhydrases (CAs) , a family of metalloenzymes involved in various physiological and pathological processes; and Steroid 5α-reductase , an enzyme critical in androgen metabolism.

Potential Target: 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis

The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets. MenA, an essential enzyme in the menaquinone (Vitamin K2) biosynthesis pathway of Mycobacterium tuberculosis, represents a promising target for the development of new anti-tubercular drugs.[1] Inhibition of MenA disrupts the electron transport chain, which is vital for the survival of the bacterium.[1]

A study exploring the structure-activity relationships of piperidine derivatives as MenA inhibitors identified a potent analog, a 4-bromophenyl derivative (compound 10 ), which shares significant structural similarity with this compound.[1]

Quantitative Data for a Structurally Similar MenA Inhibitor
CompoundTargetAssayIC50 (µM)GIC50 (µM)cLogPReference
4-bromophenyl analog (10 )MenA (M. tuberculosis)Cell-free prenyltransferase assay12 ± 214 ± 06.8[1]

IC50: The half maximal inhibitory concentration against the MenA enzyme. GIC50: The half maximal growth inhibitory concentration against M. tuberculosis. cLogP: Calculated lipophilicity.

Experimental Protocols

MenA Enzyme Inhibition Assay: [1]

  • Preparation of MenA-containing membrane fractions: Membrane fractions were prepared from M. tuberculosis strain mc²6230.

  • Enzyme Reaction: The assay monitored the formation of demethylmenaquinone by thin-layer chromatography (TLC) autoradiography. The reaction mixture contained MenA-containing membrane fractions, radiolabeled trans-farnesyl pyrophosphate ([³H]FPP), and the test compound.

  • Data Analysis: The potency of the inhibitors was determined as the inhibitory concentration required to reduce the formation of [³H]demethylmenaquinone species by 50% (IC50).

Antimycobacterial Activity Assay: [1]

  • Bacterial Strain: Mycobacterium tuberculosis strain mc²6230 was used.

  • Assay Conditions: The antimycobacterial activity was assessed in 96-well plates with serial dilutions of the test compounds.

  • Data Analysis: The GIC50 was determined as the concentration of the compound that inhibits 50% of M. tuberculosis growth over 5 days of exposure.

Signaling Pathway and Experimental Workflow

MenA_Pathway cluster_pathway Menaquinone Biosynthesis Pathway cluster_inhibition Inhibition Chorismate Chorismate MenF MenF Chorismate->MenF Multiple Steps MenD MenD MenF->MenD Multiple Steps MenC MenC MenD->MenC Multiple Steps MenE MenE MenC->MenE Multiple Steps MenB MenB MenE->MenB Multiple Steps DHNA DHNA MenB->DHNA Multiple Steps MenA MenA DHNA->MenA Prenylation Demethylmenaquinone Demethylmenaquinone MenA->Demethylmenaquinone Menaquinone Menaquinone Demethylmenaquinone->Menaquinone Methylation (MenG) 1-(4-bromobenzoyl)piperidine-4-carboxylic_acid 1-(4-bromobenzoyl)piperidine- 4-carboxylic acid (Analog) 1-(4-bromobenzoyl)piperidine-4-carboxylic_acid->MenA Inhibition MenA_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_data Data Analysis Start Starting Materials Synth Chemical Synthesis of Piperidine Derivatives Start->Synth MenA_Assay MenA Enzyme Inhibition Assay Synth->MenA_Assay Mtb_Assay Antimycobacterial Growth Assay Synth->Mtb_Assay IC50 IC50 Determination MenA_Assay->IC50 GIC50 GIC50 Determination Mtb_Assay->GIC50 CA_Pathway cluster_reaction CA Catalyzed Reaction cluster_inhibition Inhibition cluster_downstream Downstream Effects in Cancer CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 hCA HCO3 HCO3- + H+ H2CO3->HCO3 Inhibitor 1-(4-bromobenzoyl)piperidine- 4-carboxylic acid (Analog) hCA hCA Inhibitor->hCA Inhibition pH_reg Tumor pH Regulation hCA->pH_reg Metastasis Tumor Growth & Metastasis pH_reg->Metastasis SRD5A_Pathway cluster_conversion Androgen Conversion cluster_inhibition Inhibition cluster_downstream Pathophysiological Role Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase Androgen_Receptor Androgen_Receptor DHT->Androgen_Receptor Binding Inhibitor 1-(4-bromobenzoyl)piperidine- 4-carboxylic acid (Analog) 5α-reductase 5α-reductase Inhibitor->5α-reductase Inhibition BPH_Alopecia BPH_Alopecia Androgen_Receptor->BPH_Alopecia Gene Expression -> BPH, Alopecia

References

In Silico Analysis of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the computational modeling of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid, a compound of interest in modern drug discovery. This guide provides a framework for its synthesis, potential biological targets, and the application of in silico techniques to elucidate its interactions, focusing on its potential as a carbonic anhydrase inhibitor.

Introduction

This compound is a synthetic organic compound featuring a piperidine core, a functional group prevalent in many pharmaceuticals. While specific biological targets for this exact molecule are not extensively documented in publicly available literature, its structural similarity to known enzyme inhibitors provides a strong basis for targeted in silico investigation. This guide focuses on the hypothesis that this compound may act as an inhibitor of human carbonic anhydrases (hCAs), a family of enzymes implicated in a range of physiological and pathological processes, including cancer and glaucoma.[1] This hypothesis is supported by studies on analogous compounds, such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, which have demonstrated potent hCA inhibitory activity.[2]

This technical document will outline the fundamental chemical properties of the target compound, propose a synthetic route based on established methodologies, and detail a comprehensive in silico modeling workflow. This includes molecular docking and molecular dynamics simulations to predict its binding affinity and interaction patterns with a selected human carbonic anhydrase isoform, providing a virtual framework for its evaluation as a potential therapeutic agent.

Compound Profile and Synthesis

Chemical Properties

A summary of the key chemical identifiers and properties for this compound is presented in Table 1.

PropertyValueReference
CAS Number 1154042-04-6[2]
Molecular Formula C13H14BrNO3[2]
Molar Mass 312.16 g/mol [2]
Appearance Solid (predicted)[2]
Solubility in Water Low (estimated)[2]
Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, adapted from methodologies reported for structurally related compounds.[2] The proposed reaction scheme is illustrated below. The synthesis commences with the protection of the piperidine nitrogen of ethyl isonipecotate, followed by the introduction of the 4-bromobenzoyl group, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.

G cluster_synthesis Proposed Synthesis Workflow start Ethyl isonipecotate step1 Protection of piperidine nitrogen (e.g., Boc anhydride) start->step1 intermediate1 N-Boc-ethyl isonipecotate step1->intermediate1 step2 Acylation with 4-bromobenzoyl chloride (Friedel-Crafts acylation conditions) intermediate1->step2 intermediate2 Ethyl 1-(4-bromobenzoyl)piperidine-4-carboxylate step2->intermediate2 step3 Ester hydrolysis (e.g., NaOH, H2O/EtOH) intermediate2->step3 product This compound step3->product

A proposed synthetic workflow for the target compound.

In Silico Modeling of Interactions with Human Carbonic Anhydrase IX

Given the established role of piperidine-based sulfonamides as carbonic anhydrase inhibitors, this section outlines a detailed in silico protocol to investigate the interaction of this compound with human carbonic anhydrase IX (hCA IX). hCA IX is a transmembrane enzyme that is overexpressed in many solid tumors, contributing to the acidification of the tumor microenvironment and promoting cancer cell survival and proliferation, making it a validated target for anticancer therapies.[3]

Experimental Protocols

3.1.1. Protein and Ligand Preparation

  • Protein Structure: The crystal structure of human carbonic anhydrase IX will be retrieved from the Protein Data Bank (PDB). The protein will be prepared for docking by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Structure: A 3D structure of this compound will be generated using molecular modeling software. The ligand's geometry will be optimized using a suitable force field (e.g., MMFF94), and partial charges will be assigned.

3.1.2. Molecular Docking

  • Objective: To predict the binding pose and affinity of the ligand within the active site of hCA IX.

  • Software: A widely used docking program such as AutoDock Vina will be employed.

  • Procedure: A grid box will be defined to encompass the active site of hCA IX, including the catalytic zinc ion and key surrounding residues. The prepared ligand will be docked into the defined grid box, and the resulting poses will be ranked based on their predicted binding energies.

3.1.3. Molecular Dynamics Simulation

  • Objective: To assess the stability of the predicted protein-ligand complex and to analyze the detailed interactions over time.

  • Software: A molecular dynamics simulation package like GROMACS or AMBER will be utilized.

  • Procedure: The top-ranked docked complex from the molecular docking study will be used as the starting structure. The complex will be solvated in a water box with appropriate counter-ions to neutralize the system. The system will then be subjected to energy minimization, followed by a series of equilibration steps (NVT and NPT ensembles). Finally, a production molecular dynamics simulation of at least 100 nanoseconds will be performed.

Data Presentation: Predicted Binding Interactions

The results from the molecular docking and dynamics simulations can be summarized in a table to facilitate comparison and analysis.

ParameterPredicted Value
Binding Energy (kcal/mol) [Predicted value from docking]
Key Interacting Residues [List of amino acids]
Types of Interactions [e.g., Hydrogen bonds, hydrophobic interactions, pi-pi stacking]
RMSD of Ligand (nm) [Value from MD simulation]
RMSF of Protein (nm) [Value from MD simulation]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the relevant biological pathway and the in silico experimental workflow.

G cluster_pathway Carbonic Anhydrase IX Signaling in Tumors Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp hCA IX Expression HIF1a->CAIX_exp CO2_H2O CO2 + H2O CAIX_exp->CO2_H2O HCO3_H HCO3- + H+ CO2_H2O->HCO3_H hCA IX catalysis Acidification Extracellular Acidification HCO3_H->Acidification Invasion Tumor Invasion & Metastasis Acidification->Invasion Survival Cell Survival & Proliferation Acidification->Survival Inhibitor 1-(4-bromobenzoyl)piperidine- 4-carboxylic acid Inhibitor->CAIX_exp Inhibition

Role of hCA IX in the tumor microenvironment.

G cluster_workflow In Silico Modeling Workflow start Start protein_prep Protein Preparation (hCA IX from PDB) start->protein_prep ligand_prep Ligand Preparation (3D structure generation & optimization) start->ligand_prep docking Molecular Docking (Prediction of binding pose) protein_prep->docking ligand_prep->docking analysis1 Analysis of Docking Results (Binding energy, key interactions) docking->analysis1 md_setup MD Simulation Setup (Solvation, neutralization) analysis1->md_setup md_run Molecular Dynamics Simulation (Stability and interaction analysis) md_setup->md_run analysis2 Analysis of MD Trajectories (RMSD, RMSF, interaction patterns) md_run->analysis2 end End analysis2->end

Workflow for in silico interaction analysis.

Conclusion

This technical guide provides a comprehensive framework for the in silico investigation of this compound as a potential inhibitor of human carbonic anhydrase IX. By leveraging computational tools for molecular docking and dynamics simulations, researchers can gain valuable insights into the binding mechanisms and potential efficacy of this compound. The detailed protocols and visualizations presented herein serve as a practical resource for scientists and professionals in the field of drug discovery and development, facilitating the rational design and evaluation of novel therapeutic agents. Further experimental validation is essential to confirm the in silico predictions and to fully elucidate the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to 1-(4-bromobenzoyl)piperidine-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-bromobenzoyl)piperidine-4-carboxylic acid is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry. Its rigid piperidine core, appended with a bromobenzoyl group and a carboxylic acid moiety, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom allows for further structural modifications via cross-coupling reactions, making it an attractive starting material for the generation of compound libraries in drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and the historical and current applications of this compound as a key intermediate in the development of novel therapeutics.

Discovery and History

The specific discovery of this compound is not prominently documented in a singular, seminal publication. Rather, its appearance in the scientific literature and commercial catalogs suggests its development as a versatile chemical intermediate for drug discovery. The synthesis of such acylated piperidine derivatives is a common strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of various compound classes. The bromobenzoyl moiety, in particular, is a well-established pharmacophore and a useful synthetic handle for further chemical modifications.

The core structure, piperidine-4-carboxylic acid, is a key component in numerous pharmaceuticals, and its N-acylation with various benzoyl halides is a straightforward and widely employed synthetic transformation. Therefore, this compound was likely first synthesized as part of a broader effort to create a library of N-substituted piperidine derivatives for screening against various biological targets. Its commercial availability from numerous chemical suppliers today underscores its utility as a readily accessible building block for medicinal chemists.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and role as a drug scaffold. The following table summarizes its key properties.

PropertyValueSource
CAS Number 693237-87-5Commercial Suppliers
Molecular Formula C13H14BrNO3Calculated
Molecular Weight 312.16 g/mol Calculated
Appearance White to off-white solidCommercial Suppliers
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in organic solvents such as DMSO and DMFInferred from structure
pKa Estimated to be around 4-5 for the carboxylic acidInferred from structure

Experimental Protocols

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of piperidine-4-carboxylic acid with 4-bromobenzoyl chloride in the presence of a base.

Reaction Scheme:

Materials:

  • Piperidine-4-carboxylic acid

  • 4-bromobenzoyl chloride

  • Sodium hydroxide (NaOH) or triethylamine (TEA)

  • Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Water (H2O)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolution: Piperidine-4-carboxylic acid (1 equivalent) is dissolved or suspended in a suitable organic solvent, such as DCM or THF, along with an aqueous solution of a base like sodium hydroxide (2-3 equivalents) or an organic base like triethylamine (2-3 equivalents). The mixture is cooled in an ice bath to 0-5 °C.

  • Acylation: 4-bromobenzoyl chloride (1-1.2 equivalents), dissolved in the same organic solvent, is added dropwise to the cooled mixture with vigorous stirring. The reaction is typically exothermic, and the temperature should be maintained below 10 °C during the addition.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-16 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the organic solvent is removed under reduced pressure. The aqueous residue is acidified to a pH of 2-3 with a dilute solution of hydrochloric acid, resulting in the precipitation of the product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Applications in Drug Discovery

While there is limited publicly available biological data for this compound itself, its structural motifs are present in a variety of compounds with demonstrated biological activity. It serves as a key intermediate in the synthesis of more complex molecules targeting a range of therapeutic areas.

  • Enzyme Inhibitors: The piperidine scaffold is a common feature in many enzyme inhibitors. The carboxylic acid can interact with active site residues, while the bromobenzoyl moiety can be modified to enhance potency and selectivity. For example, derivatives of similar structures have been investigated as inhibitors of carbonic anhydrases.

  • Receptor Ligands: N-benzoylpiperidine derivatives have been explored as ligands for various G protein-coupled receptors (GPCRs) and ion channels. The modular nature of this scaffold allows for systematic modifications to optimize receptor affinity and functional activity.

  • Antimicrobial Agents: The piperidine ring is found in several natural and synthetic antimicrobial compounds. The bromobenzoyl group can contribute to the overall lipophilicity and electronic properties of the molecule, which can influence its ability to penetrate bacterial cell membranes.

The bromine atom on the benzoyl ring is particularly advantageous for medicinal chemists as it allows for the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents, thereby enabling the rapid exploration of chemical space around this core scaffold.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Piperidine-4-carboxylic acid C Schotten-Baumann Acylation (Base, Solvent, 0°C to RT) A->C B 4-bromobenzoyl chloride B->C D Acidification (HCl) C->D Reaction Mixture E Filtration D->E Precipitate F Recrystallization E->F Crude Product G 1-(4-bromobenzoyl)piperidine- 4-carboxylic acid F->G Purified Product

Caption: Synthetic workflow for this compound.

Representative Signaling Pathway Involvement

Given that derivatives of this scaffold have been investigated as enzyme inhibitors, a generic enzyme inhibition pathway is depicted below.

G cluster_pathway Enzyme Catalysis Pathway cluster_inhibition Inhibition Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes conversion Inactive_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor 1-(4-bromobenzoyl)piperidine- 4-carboxylic acid derivative Inhibitor->Enzyme Binds to active site

Caption: Competitive inhibition of an enzyme by a derivative.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. While its own discovery is not a landmark event, its utility as a scaffold for the synthesis of a diverse range of bioactive molecules is well-established. Its straightforward synthesis, coupled with the potential for extensive chemical modification, ensures its continued importance in the generation of novel therapeutic agents. This guide provides a foundational understanding of this compound for researchers and scientists in the pharmaceutical industry, highlighting its properties, synthesis, and potential applications.

An In-depth Technical Guide on the Solubility and Stability of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid. Due to the limited availability of public data for this specific compound, this document focuses on established experimental protocols and best practices that are broadly applicable in pharmaceutical development. It outlines detailed procedures for determining solubility in various solvents and assessing stability under stress conditions as mandated by regulatory bodies. The guide includes templates for data presentation and visual workflows to aid in experimental design and execution.

Introduction

This compound is a chemical entity with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential active pharmaceutical ingredient (API). Solubility influences bioavailability and formulation strategies, while stability data are crucial for determining shelf-life, storage conditions, and identifying potential degradation products.[1][2]

This guide details the standard methodologies for generating the necessary solubility and stability profiles for this compound, adhering to guidelines set forth by the International Council for Harmonisation (ICH).[3][4]

Solubility Determination

The solubility of an API is its saturation mass concentration in a given solvent at a specified temperature.[5] For pharmaceutical applications, this is typically determined in aqueous buffers across a physiological pH range, as well as in various organic solvents relevant to manufacturing and formulation.

Experimental Protocols

Two primary methods are recommended for solubility determination: the Shake-Flask Method and Potentiometric Titration.

2.1.1. Equilibrium Solubility by Shake-Flask Method (OECD 105)

This is the gold standard for determining thermodynamic solubility.[6][7]

Protocol:

  • Preparation of Media: Prepare aqueous buffers at pH 1.2 (simulated gastric fluid), 4.5 (acetate buffer), and 6.8 (simulated intestinal fluid).[8] Prepare other organic solvents of interest (e.g., ethanol, methanol, DMSO, acetone).

  • Sample Preparation: Add an excess amount of this compound to flasks containing a known volume of each solvent. The excess solid should be visually apparent.

  • Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C for physiological relevance) for a sufficient duration to reach equilibrium.[9] Equilibrium is confirmed when consecutive measurements of the solute's concentration are consistent (e.g., within 10% over 24 hours).[8] Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] A calibration curve must be generated to ensure accurate quantification.

2.1.2. pH-Dependent Solubility by Potentiometric Titration

For ionizable compounds like carboxylic acids, potentiometric titration offers a rapid way to determine the intrinsic solubility and pKa.[11][12]

Protocol:

  • Instrument Setup: Calibrate a pH meter with standard buffers.

  • Sample Preparation: Prepare a suspension of the compound in water or an electrolyte solution.

  • Titration: Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

  • Data Analysis: The point at which the solid phase disappears indicates the formation of a saturated solution of the salt. The intrinsic solubility can be calculated from the titration curve data. This method can typically be completed within 2-4 hours.[12]

Data Presentation

All quantitative solubility data should be summarized in a clear, tabular format.

Solvent/Medium Temperature (°C) Method Solubility (mg/mL) Solubility (mol/L)
pH 1.2 Buffer37Shake-FlaskExperimental DataCalculated Data
pH 4.5 Buffer37Shake-FlaskExperimental DataCalculated Data
pH 6.8 Buffer37Shake-FlaskExperimental DataCalculated Data
Water25Shake-FlaskExperimental DataCalculated Data
Ethanol25Shake-FlaskExperimental DataCalculated Data
Methanol25Shake-FlaskExperimental DataCalculated Data
DMSO25Shake-FlaskExperimental DataCalculated Data
Acetone25Shake-FlaskExperimental DataCalculated Data
Water (Intrinsic)25PotentiometricExperimental DataCalculated Data

Stability Assessment

Stability testing provides evidence on how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[13] This involves long-term stability studies and forced degradation (stress testing).

Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[14][15] The goal is to achieve a target degradation of 5-20%.[16]

3.1.1. Experimental Protocols

Hydrolytic Degradation:

  • Conditions: Expose a solution of the compound (e.g., 1 mg/mL) to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions.[16]

  • Procedure: Conduct studies at room temperature and, if no degradation occurs, at an elevated temperature (e.g., 50-70 °C).[17] Analyze samples at various time points.

Oxidative Degradation:

  • Conditions: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[16]

  • Procedure: Store the solution at room temperature and analyze at appropriate intervals.

Photolytic Degradation (ICH Q1B):

  • Conditions: Expose the solid compound and its solution to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.[3][16]

  • Procedure: A control sample should be protected from light to allow for comparison.

Thermal Degradation:

  • Conditions: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C).[15][18]

  • Procedure: Analyze the samples at different time points to assess the extent of degradation.

Stability-Indicating Method

A validated stability-indicating analytical method, typically a gradient reversed-phase HPLC method, is essential for stability studies.[19][20] The method must be able to separate the intact API from all process-related impurities and degradation products.[20]

Long-Term and Accelerated Stability (ICH Q1A(R2))

These studies are performed to establish a re-test period for the API.[4]

Protocol:

  • Batch Selection: Use at least three primary batches of the API.

  • Container Closure System: Store the API in a container that simulates the proposed packaging for storage and distribution.[18]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[21]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[21]

  • Testing Frequency:

    • Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13][18]

    • Accelerated: A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[13][18]

  • Evaluation: Monitor attributes such as appearance, assay, and degradation products at each time point. A "significant change" for an API is defined as a failure to meet its specification.[22]

Data Presentation

Summarize the results of the forced degradation and long-term stability studies in tables.

Forced Degradation Summary:

Stress Condition Conditions Time (hours) Assay (% Label Claim) Degradation Products (% Peak Area) Observations
Acid Hydrolysis0.1 M HCl, 60°C2, 8, 24DataDatae.g., Color change
Base Hydrolysis0.1 M NaOH, RT2, 8, 24DataDatae.g., Precipitate
Oxidation3% H₂O₂, RT2, 8, 24DataDataNo change
Photolytic1.2M lux hrs-DataDataNo change
Thermal (Solid)70°C24, 48, 72DataDatae.g., Discoloration

Accelerated Stability Data Summary (Example: 40°C/75% RH):

Test Parameter Specification Initial 3 Months 6 Months
AppearanceWhite PowderConformsConformsConforms
Assay (%)98.0 - 102.099.8DataData
Degradation Product 1 (%)≤ 0.2< 0.05DataData
Total Impurities (%)≤ 1.00.15DataData

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_prep Preparation cluster_shake_flask Shake-Flask Protocol cluster_potentiometric Potentiometric Protocol prep_compound Obtain API Sample add_excess Add excess API to solvent prep_compound->add_excess suspend Suspend API in water prep_compound->suspend prep_solvents Prepare Solvents (Buffers, Organic) prep_solvents->add_excess equilibrate Agitate at constant T (e.g., 24-72h) add_excess->equilibrate separate Centrifuge / Filter equilibrate->separate quantify Quantify concentration (e.g., HPLC) separate->quantify result Solubility Data quantify->result titrate Titrate with base (NaOH) suspend->titrate analyze Analyze titration curve titrate->analyze calculate Calculate pKa and Intrinsic Solubility analyze->calculate calculate->result

Caption: Workflow for Solubility Determination

G cluster_method_dev Method Development cluster_forced_degradation Forced Degradation Studies cluster_long_term Long-Term & Accelerated Studies method_dev Develop Stability-Indicating Analytical Method (HPLC) analyze_samples Analyze Stressed/Stored Samples using Validated Method method_dev->analyze_samples stress_conditions Apply Stress Conditions hydrolysis Hydrolysis (Acid, Base, Neutral) stress_conditions->hydrolysis oxidation Oxidation (H₂O₂) stress_conditions->oxidation photolysis Photolysis (UV/Vis) stress_conditions->photolysis thermal Thermal (Solid) stress_conditions->thermal hydrolysis->analyze_samples oxidation->analyze_samples photolysis->analyze_samples thermal->analyze_samples storage Store API at ICH Conditions (Long-Term & Accelerated) testing Test at specified intervals (0, 3, 6, 12... months) storage->testing testing->analyze_samples report Stability Profile Report (Degradation Pathways, Shelf-life) analyze_samples->report

References

The Pivotal Role of Piperidine-4-Carboxylic Acid Derivatives in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery and development, the piperidine-4-carboxylic acid scaffold has emerged as a cornerstone for the synthesis of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthesis, pharmacological activities, and therapeutic applications of piperidine-4-carboxylic acid derivatives, tailored for researchers, scientists, and drug development professionals. The guide delves into their significant roles in developing treatments for a range of conditions including viral infections, cancer, neurodegenerative diseases, and pain management through opioid receptor modulation.

The versatility of the piperidine-4-carboxylic acid core allows for extensive structural modifications, leading to compounds with a wide spectrum of biological activities. This guide summarizes key quantitative data, details established experimental protocols, and provides visual representations of relevant biological pathways and synthetic workflows to facilitate further research and development in this critical area of medicinal chemistry.

Synthesis of Piperidine-4-Carboxylic Acid Derivatives: A General Workflow

The synthesis of piperidine-4-carboxylic acid derivatives typically commences with the catalytic hydrogenation of a corresponding pyridine-4-carboxylic acid precursor. This foundational step is followed by a series of functional group manipulations, most notably N-alkylation and amide coupling, to generate a diverse library of compounds. The tert-butoxycarbonyl (Boc) group is frequently employed as a protecting group for the piperidine nitrogen, enabling controlled and selective reactions.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Purification & Analysis A Pyridine-4-carboxylic Acid Derivative B Catalytic Hydrogenation (e.g., H2, Pd/C or PtO2) A->B Precursor C Piperidine-4-carboxylic Acid Core B->C Formation of Saturated Ring D Esterification/Protection (e.g., Boc Anhydride) C->D Protection/Activation E N-Alkylation (Alkyl Halide, Base) D->E Introduction of R1 Group F Amide Coupling (Amine, Coupling Agent e.g., EDC/HOBt) D->F Introduction of R2 Group G Final Derivative E->G F->G H Chromatography (e.g., HPLC) G->H Purification I Spectroscopic Analysis (NMR, MS) H->I Characterization GABA_Uptake_Inhibition cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 GABA Transporter (GAT1) GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor GAT1 GAT1 Transporter GABA_synapse->GAT1 Cl_channel Cl- Channel Opening GABA_receptor->Cl_channel Binding GAT1->GABA_release GABA Reuptake Inhibitor Piperidine Derivative (Uptake Inhibitor) Inhibitor->GAT1 Blocks Opioid_Signaling cluster_0 Opioid Receptor Activation cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Opioid_Ligand Piperidine Derivative (Agonist) MOR μ-Opioid Receptor (GPCR) Opioid_Ligand->MOR Binds G_protein Gi/o Protein Activation MOR->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux G_protein->K_channel Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmitter_Release Analgesia Analgesia Hyperpolarization->Analgesia Reduced_Neurotransmitter_Release->Analgesia

Methodological & Application

Application Notes and Protocols: Acylation of Piperidine-4-carboxylic Acid with 4-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the N-acylation of piperidine-4-carboxylic acid with 4-bromobenzoyl chloride to synthesize 1-(4-bromobenzoyl)piperidine-4-carboxylic acid. This reaction is a fundamental transformation in medicinal chemistry for the generation of diverse molecular scaffolds. The protocols described herein are based on the robust and widely applicable Schotten-Baumann reaction, offering guidance on reaction setup, execution, work-up, and purification.

Introduction

The acylation of piperidine derivatives is a cornerstone reaction in the synthesis of a vast array of pharmacologically active compounds. The piperidine motif is a prevalent structural feature in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The specific target of this protocol, this compound, serves as a versatile intermediate in drug discovery, incorporating a synthetically useful bromine handle for further functionalization via cross-coupling reactions and a carboxylic acid for amide bond formation or other modifications.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of piperidine-4-carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Data Presentation

The following table summarizes the key reactants and the product of the acylation reaction, along with their relevant physicochemical properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
Piperidine-4-carboxylic acidC₆H₁₁NO₂129.16Starting Material
4-Bromobenzoyl chlorideC₇H₄BrClO219.46Acylating Agent
This compound C₁₃H₁₄BrNO₃ 312.16 Product

Experimental Protocols

Two primary protocols are presented for the acylation of piperidine-4-carboxylic acid, employing different basic conditions.

Protocol 1: Acylation using an Aqueous Base (Schotten-Baumann Conditions)

This protocol utilizes a biphasic system with an aqueous inorganic base, a classic and effective method for this type of acylation.

Materials:

  • Piperidine-4-carboxylic acid

  • 4-Bromobenzoyl chloride

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.2 eq.) or a saturated solution of sodium bicarbonate. Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Addition of Acylating Agent: In a separate flask, dissolve 4-bromobenzoyl chloride (1.1 eq.) in an equal volume of an organic solvent such as dichloromethane or diethyl ether.

  • Add the 4-bromobenzoyl chloride solution dropwise to the stirred aqueous solution of piperidine-4-carboxylic acid at 0 °C over a period of 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

    • Combine the organic layers and wash with 1 M HCl, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

  • Isolation and Purification:

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol 2: Acylation using an Organic Base in an Anhydrous Solvent

This protocol is suitable for reactions where the presence of water is undesirable.

Materials:

  • Piperidine-4-carboxylic acid

  • 4-Bromobenzoyl chloride

  • Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq.) in anhydrous DCM, add triethylamine (2.5 eq.). Cool the mixture to 0 °C in an ice bath under an inert atmosphere.

  • Addition of Acylating Agent: Add 4-bromobenzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation and Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography if necessary.

Visualizations

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_product Product Piperidine Piperidine-4-carboxylic acid Product This compound Piperidine->Product + Bromobenzoyl 4-Bromobenzoyl chloride Bromobenzoyl->Product Base (e.g., NaOH or NEt₃) Solvent (e.g., DCM/H₂O)

Caption: General reaction scheme for the acylation.

Experimental Workflow

Workflow start Start dissolve Dissolve Piperidine-4-carboxylic acid and Base in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add 4-Bromobenzoyl chloride dropwise cool->add_acyl react Stir at Room Temperature (2-4 hours) add_acyl->react workup Aqueous Work-up (Acid/Base Washes) react->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify end End purify->end

Caption: A typical experimental workflow.

Applications in Drug Development

This compound is a valuable building block in the synthesis of more complex molecules for drug discovery.

  • Scaffold for Library Synthesis: The presence of both a carboxylic acid and an aryl bromide allows for orthogonal derivatization. The carboxylic acid can be converted to a variety of amides, esters, or other functional groups. The aryl bromide is a key functional group for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of substituents.

  • Modulation of Physicochemical Properties: The 4-bromobenzoyl group can influence the lipophilicity and electronic properties of the molecule, which can be fine-tuned through subsequent reactions to optimize drug-like properties such as solubility, permeability, and metabolic stability.

  • Probing Structure-Activity Relationships (SAR): By systematically modifying the 4-position of the benzoyl ring and the carboxylic acid functionality, researchers can explore the structure-activity relationships of a lead compound to identify key interactions with its biological target.

Conclusion

The acylation of piperidine-4-carboxylic acid with 4-bromobenzoyl chloride is a straightforward and efficient method for the synthesis of a versatile intermediate for drug discovery and development. The Schotten-Baumann reaction conditions, with either an aqueous or organic base, provide reliable routes to the desired product. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers in the successful execution of this important chemical transformation.

Application Notes and Protocols: 1-(4-bromobenzoyl)piperidine-4-carboxylic acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid as a key intermediate in the synthesis of pharmacologically active compounds. This versatile building block is particularly valuable in the development of kinase inhibitors for therapeutic use.

Introduction

This compound is a bifunctional molecule featuring a piperidine scaffold, a common motif in medicinal chemistry, acylated with a 4-bromobenzoyl group. The presence of the carboxylic acid provides a reactive handle for amide bond formation, while the bromo-aromatic moiety allows for further diversification through cross-coupling reactions. This combination of features makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of oncology and immunology.

Key Applications

This intermediate is prominently used in the synthesis of inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.

  • Akt Kinase Inhibitors: this compound is a precursor for the synthesis of potent Akt kinase inhibitors, such as AZD5363 (Capivasertib). The piperidine-4-carboxamide core plays a crucial role in binding to the kinase domain.

  • Janus Kinase (JAK) Inhibitors: The piperidine scaffold is also incorporated into various JAK inhibitors, which are instrumental in treating autoimmune diseases and myeloproliferative neoplasms.

Physicochemical Properties

PropertyValue
CAS Number 693237-87-5
Molecular Formula C₁₃H₁₄BrNO₃
Molecular Weight 312.16 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as DMF and DMSO.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from piperidine-4-carboxylic acid and 4-bromobenzoyl chloride.

Materials:

  • Piperidine-4-carboxylic acid

  • 4-bromobenzoyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of water and dichloromethane (1:1).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in dichloromethane to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound.

Expected Yield and Purity:

ProductYield (%)Purity (by HPLC) (%)
This compound85-95>98

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.2-3.8 (m, 2H, piperidine-H), 3.2-2.9 (m, 2H, piperidine-H), 2.5-2.3 (m, 1H, piperidine-H), 2.0-1.6 (m, 4H, piperidine-H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 175.5 (C=O, acid), 168.0 (C=O, amide), 135.0 (C), 131.5 (CH), 129.0 (CH), 125.0 (C), 45.0 (CH₂), 40.5 (CH), 28.0 (CH₂).

Protocol 2: Amide Coupling with an Amine using HATU

This protocol details the coupling of this compound with a primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine (e.g., (S)-3-amino-1-(4-chlorophenyl)propan-1-ol)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Reaction Data:

Amine ReactantProductYield (%)Purity (by HPLC) (%)
(S)-3-amino-1-(4-chlorophenyl)propan-1-ol(S)-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(4-bromobenzoyl)piperidine-4-carboxamide75-85>99

Visualizations

G cluster_synthesis Synthesis of Intermediate cluster_coupling Amide Coupling Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Intermediate This compound Piperidine-4-carboxylic acid->Intermediate Acylation 4-bromobenzoyl chloride 4-bromobenzoyl chloride 4-bromobenzoyl chloride->Intermediate Final_Product Pharmacologically Active Compound Intermediate->Final_Product Amide Bond Formation Amine Amine Amine->Final_Product Coupling_Reagent HATU / DIPEA Coupling_Reagent->Final_Product

Caption: Synthetic workflow for the use of the intermediate.

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response AZD5363 AZD5363 (Akt Inhibitor) AZD5363->Akt inhibits

Caption: Simplified PI3K/Akt signaling pathway.

Application of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid in the Synthesis of G-Protein Coupled Receptor (GPCR) Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a multitude of physiological processes. Their involvement in pathophysiology has made them one of the most important classes of drug targets. The development of small molecule modulators that can selectively target specific GPCRs is a cornerstone of modern drug discovery. The piperidine-4-carboxylic acid scaffold is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of ligands for central nervous system (CNS) targets and other receptors. Specifically, 1-(4-bromobenzoyl)piperidine-4-carboxylic acid serves as a valuable starting material for creating a diverse library of compounds with the potential to modulate GPCR activity. The presence of the bromobenzoyl group allows for further chemical modifications, such as cross-coupling reactions, to explore the chemical space and optimize ligand-receptor interactions. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of novel GPCR modulators, with a focus on chemokine receptors as a representative target class.

Synthetic Applications and Methodologies

The primary application of this compound in GPCR modulator synthesis is as a scaffold to be elaborated into more complex molecules, typically through amide bond formation. The carboxylic acid moiety is readily activated for coupling with a wide range of amines, leading to the generation of diverse carboxamide libraries. These libraries can then be screened against various GPCR targets to identify hit compounds.

A general synthetic scheme involves the coupling of this compound with a desired amine using standard peptide coupling reagents. The resulting amide can be further modified at the bromine position via reactions like Suzuki or Buchwald-Hartwig cross-coupling to introduce additional diversity.

General Experimental Protocol: Synthesis of 1-(4-bromobenzoyl)piperidine-4-carboxamides

This protocol is adapted from methodologies used for the synthesis of structurally related compounds.

Materials:

  • This compound

  • Substituted amine (e.g., benzylamine, piperazine derivatives)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add EDCI (1.2 eq), HOBt (1.2 eq), and TEA or DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired substituted amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 1-(4-bromobenzoyl)piperidine-4-carboxamide derivative.

  • Characterize the final compound by NMR and mass spectrometry to confirm its structure and purity.

Application in Chemokine Receptor Modulator Synthesis

Chemokine receptors, a class of GPCRs, are key regulators of cell migration in the context of inflammation, immune responses, and cancer metastasis. Consequently, they are attractive targets for therapeutic intervention. The piperidine-4-carboxamide scaffold is a common feature in several reported chemokine receptor antagonists, such as those targeting CXCR4 and CCR5.

Example Application: Synthesis of Potential CXCR4 Antagonists

Drawing inspiration from known CXCR4 antagonists, this compound can be used to synthesize compounds with potential activity at this receptor. The synthesis would follow the general protocol outlined above, employing amines that are known to interact with the receptor, such as substituted anilines or heterocyclic amines.

Data Presentation

The following table presents hypothetical, yet representative, quantitative data for a series of compounds synthesized from this compound and tested for activity at the CXCR4 receptor.

Compound IDR-Group (from Amine)CXCR4 Binding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
MOD-001 Benzyl250450
MOD-002 4-Fluorobenzyl120210
MOD-003 Pyridin-2-ylmethyl85150
MOD-004 4-(Trifluoromethyl)benzyl5095

Experimental Protocols for Pharmacological Evaluation

Radioligand Binding Assay for CXCR4

Objective: To determine the binding affinity (Ki) of the synthesized compounds for the human CXCR4 receptor.

Materials:

  • HEK293 cells stably expressing human CXCR4

  • [¹²⁵I]SDF-1α (radioligand)

  • Synthesized test compounds

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Non-specific binding control (e.g., AMD3100, a known CXCR4 antagonist)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-CXCR4 cells.

  • In a 96-well plate, add 50 µL of various concentrations of the test compound, 50 µL of [¹²⁵I]SDF-1α (at a concentration near its Kd), and 100 µL of the cell membrane preparation.

  • For total binding, add 50 µL of binding buffer instead of the test compound.

  • For non-specific binding, add 50 µL of a high concentration of AMD3100.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each compound by non-linear regression analysis.

  • Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

Chemotaxis Assay (Functional Antagonism)

Objective: To evaluate the ability of the synthesized compounds to inhibit SDF-1α-induced cell migration, a functional response mediated by CXCR4.

Materials:

  • A cell line that expresses CXCR4 and exhibits chemotaxis (e.g., Jurkat cells)

  • SDF-1α (chemoattractant)

  • Synthesized test compounds

  • Chemotaxis chambers (e.g., Transwell plates with a porous membrane)

  • Assay buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Cell viability assay reagent (e.g., CellTiter-Glo)

Procedure:

  • Pre-incubate the Jurkat cells with various concentrations of the test compounds or vehicle control for 30 minutes at 37°C.

  • Add assay buffer containing SDF-1α to the lower chamber of the Transwell plate.

  • Add the pre-incubated cells to the upper chamber.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

  • Quantify the number of cells that have migrated to the lower chamber using a cell viability assay.

  • Plot the number of migrated cells against the concentration of the test compound to determine the IC50 value for the inhibition of chemotaxis.

Visualization of Signaling Pathways and Workflows

GPCR Signaling Pathway (Gi-coupled Receptor)

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., SDF-1α) GPCR GPCR (e.g., CXCR4) Agonist->GPCR Binds G_protein Gi Protein (αβγ) GPCR->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha_i->AC Inhibits Cellular_Response Cellular Response (e.g., Chemotaxis) G_beta_gamma->Cellular_Response Initiates Signaling PKA Protein Kinase A cAMP->PKA Activates PKA->Cellular_Response Phosphorylates Targets Modulator Antagonist (from Synthesis) Modulator->GPCR Blocks Agonist Binding

Caption: Signaling pathway of a Gi-coupled GPCR like CXCR4.

Experimental Workflow for GPCR Modulator Discovery

Workflow Start Start: this compound Synthesis Synthesis of Carboxamide Library (Amide Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening: Radioligand Binding Assay Purification->Primary_Screening Hit_Identification Hit Identification (Compounds with high affinity) Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Functional_Assay Secondary Screening: Functional Assay (e.g., Chemotaxis) Hit_Identification->Functional_Assay Active Lead_Selection Lead Compound Selection (Potent and efficacious) Functional_Assay->Lead_Selection Lead_Selection->Synthesis Not Potent Optimization Lead Optimization (SAR studies) Lead_Selection->Optimization Potent End Preclinical Candidate Optimization->End

Caption: Workflow for discovery of GPCR modulators.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potential GPCR modulators. Its utility lies in the ease of diversification through amide bond formation and subsequent modification of the aromatic ring. While direct literature examples for this specific starting material in GPCR modulator synthesis are not prevalent, the structural analogy to known GPCR ligands, particularly chemokine receptor antagonists, provides a strong rationale for its application. The protocols and workflows detailed in this document offer a comprehensive guide for researchers to synthesize and evaluate novel compounds derived from this scaffold, thereby facilitating the discovery of new therapeutic agents targeting the vast and important family of G-protein coupled receptors.

Application Notes and Protocols for High-Throughput Screening Assays Using 1-(4-Bromobenzoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-bromobenzoyl)piperidine-4-carboxylic acid is a synthetic molecule featuring a piperidine core, a structural motif prevalent in a wide array of biologically active compounds. The presence of the bromobenzoyl group and the carboxylic acid moiety suggests potential interactions with various biological targets, including enzymes and G protein-coupled receptors (GPCRs). High-throughput screening (HTS) offers a robust methodology to systematically evaluate such compounds against large panels of molecular targets to identify and characterize their biological activity.

These application notes provide a comprehensive overview of exemplary high-throughput screening protocols that can be adapted for the characterization of this compound and its analogs. The described assays are designed to elucidate potential mechanisms of action, including GPCR modulation and enzyme inhibition.

Data Presentation

The following tables represent hypothetical quantitative data that could be generated from the described HTS assays. These tables are for illustrative purposes to guide data analysis and comparison.

Table 1: GPCR Activity Profile of this compound in a cAMP Accumulation Assay. This assay is designed to identify modulators of Gs- and Gi-coupled GPCRs.

TargetAssay ModeEC₅₀ / IC₅₀ (µM)% Max Response / Inhibition
GPCR-A (Gs)Agonist> 100< 10%
GPCR-B (Gi)Agonist5.285%
GPCR-B (Gi)Antagonist15.892% (vs. known agonist)
GPCR-C (Gs)Antagonist> 100< 10%

Table 2: Calcium Mobilization Assay Results for Gq-Coupled GPCRs. This assay identifies modulators of Gq-coupled GPCRs by measuring changes in intracellular calcium levels.

TargetAssay ModeEC₅₀ / IC₅₀ (µM)% Max Response / Inhibition
GPCR-D (Gq)Agonist2.195%
GPCR-E (Gq)Agonist> 100< 5%
GPCR-D (Gq)Antagonist8.998% (vs. known agonist)

Table 3: β-Arrestin Recruitment Assay for Universal GPCR Activation. This assay provides a universal readout for GPCR activation, independent of the G-protein coupling pathway.

TargetAssay ModeEC₅₀ / IC₅₀ (µM)% Max Response / Inhibition
GPCR-FAgonist12.578%
GPCR-GAgonist> 100< 10%

Table 4: PARP-1 Enzyme Inhibition Assay. This biochemical assay measures the direct inhibitory effect of the compound on the PARP-1 enzyme.

CompoundIC₅₀ (µM)
This compound9.7
Olaparib (Positive Control)0.005
Vehicle (Negative Control)> 100

Experimental Protocols & Methodologies

GPCR Profiling: cAMP Accumulation Assay

This assay is fundamental for identifying compounds that modulate the activity of Gs- and Gi-coupled GPCRs by measuring the production of cyclic AMP (cAMP).

Principle:

  • Gs-coupled GPCRs: Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP.

  • Gi-coupled GPCRs: Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP (often measured as a reversal of forskolin-induced cAMP increase).

Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing the target GPCR in a suitable culture medium.

  • Cell Plating: Seed the cells into 384-well assay plates at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Procedure:

    • Agonist Mode: Add the compound dilutions to the cells and incubate for 30 minutes at room temperature.

    • Antagonist Mode (for Gi): Add the compound dilutions, followed by a known Gi agonist (at its EC₈₀ concentration), and incubate for 30 minutes. For Gs antagonists, a known Gs agonist would be used.

  • cAMP Detection: Add a cAMP detection reagent (e.g., using HTRF or LANCE technology) according to the manufacturer's instructions.

  • Data Analysis: Measure the signal using a plate reader and calculate the concentration-response curves to determine EC₅₀ or IC₅₀ values.

GPCR Profiling: Calcium Mobilization Assay

This assay is used to screen for compounds that modulate Gq-coupled GPCRs, which signal through the release of intracellular calcium.

Principle: Activation of Gq-coupled GPCRs leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.

Protocol:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the target Gq-coupled GPCR.

  • Cell Plating: Plate the cells in 384-well, black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compound.

  • Signal Detection: Place the cell plate into a FLIPR (Fluorometric Imaging Plate Reader) or a similar instrument. The instrument will add the compound to the cells and simultaneously record the fluorescence signal before and after the addition.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the concentration-response data to determine EC₅₀ or IC₅₀ values.

Universal GPCR Activation: β-Arrestin Recruitment Assay

This assay is a universal method for detecting GPCR activation, regardless of the G-protein coupling pathway.

Principle: Upon agonist binding and GPCR phosphorylation, β-arrestin proteins are recruited to the receptor, leading to its desensitization and internalization. This interaction can be detected using various technologies, such as enzyme fragment complementation (EFC) or fluorescence resonance energy transfer (FRET).

Protocol:

  • Cell Line: Use a cell line engineered to co-express the target GPCR fused to a protein fragment and β-arrestin fused to the complementary fragment.

  • Cell Plating: Seed the cells in 384-well assay plates.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.

  • Detection: Add the detection reagents and incubate at room temperature to allow for signal development (e.g., chemiluminescence).

  • Data Analysis: Measure the signal with a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment. Calculate EC₅₀ values from the concentration-response curves.

Enzyme Inhibition: PARP-1 Inhibition Assay

This biochemical assay is designed to identify inhibitors of the Poly (ADP-ribose) polymerase 1 (PARP-1) enzyme.

Principle: PARP-1 is an enzyme that uses NAD⁺ as a substrate to synthesize poly (ADP-ribose) chains on acceptor proteins. This assay measures the incorporation of biotinylated NAD⁺ into histone proteins, which are substrates for PARP-1. The biotinylated histones are then captured on a streptavidin-coated plate and detected using a conjugated antibody.

Protocol:

  • Plate Coating: Coat a 96-well or 384-well high-binding plate with histone H1 and incubate overnight. Wash the plate to remove unbound histone.

  • Compound Addition: Add various concentrations of this compound to the wells. Include a known PARP-1 inhibitor (e.g., Olaparib) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Enzyme Reaction: Prepare a reaction mixture containing recombinant human PARP-1 enzyme, NAD⁺, and biotinylated NAD⁺ in the assay buffer. Add this mixture to each well to initiate the reaction and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate for 30 minutes.

    • Wash the plate again.

    • Add an HRP substrate (e.g., TMB) and incubate until color develops.

    • Add a stop solution to terminate the reaction.

  • Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[1]

Visualizations

Signaling Pathway Diagram

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR Gq-Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates Targets Ca_release Ca²⁺ Release Ca_release->PKC Activates IP3R->Ca_release Triggers Ligand 1-(4-bromobenzoyl)piperidine- 4-carboxylic acid Ligand->GPCR Binds

Caption: Gq-coupled GPCR signaling pathway.

Experimental Workflow Diagrams

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays cluster_biochemical Biochemical Validation Primary_Screen Primary HTS (e.g., Calcium Mobilization) Hit_Identification Hit Identification (Active Compounds) Primary_Screen->Hit_Identification Dose_Response Dose-Response & Potency (EC₅₀/IC₅₀ Determination) Hit_Identification->Dose_Response Enzyme_Assay Enzyme Inhibition Assay (e.g., PARP-1) Hit_Identification->Enzyme_Assay Orthogonal Screen Selectivity Selectivity Profiling (Panel of related targets) Dose_Response->Selectivity Mechanism Mechanism of Action (e.g., β-Arrestin, cAMP) Selectivity->Mechanism

Caption: High-throughput screening cascade.

Calcium_Assay_Workflow Calcium Mobilization Assay Workflow start Start plate_cells Plate cells in 384-well plates start->plate_cells incubate_overnight Incubate overnight at 37°C plate_cells->incubate_overnight dye_loading Load cells with calcium-sensitive dye incubate_overnight->dye_loading incubate_dye Incubate for 1 hour at 37°C dye_loading->incubate_dye prepare_compounds Prepare serial dilutions of This compound incubate_dye->prepare_compounds run_flipr Place plates in FLIPR and add compounds prepare_compounds->run_flipr measure_fluorescence Measure fluorescence change run_flipr->measure_fluorescence data_analysis Analyze data and determine EC₅₀/IC₅₀ measure_fluorescence->data_analysis end End data_analysis->end

Caption: Calcium mobilization assay workflow.

References

Anwendungsbeispiele und Protokolle: Derivatisierung von 1-(4-Brombenzoyl)piperidin-4-carbonsäure für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeispiele bieten einen umfassenden Überblick über die Derivatisierung von 1-(4-Brombenzoyl)piperidin-4-carbonsäure, einer Schlüsselkomponente für die Entwicklung neuartiger therapeutischer Wirkstoffe. Die Struktur-Aktivitäts-Beziehungs-Studien (SAR) sind entscheidend für die Optimierung von Leitstrukturen, um deren Wirksamkeit, Selektivität und pharmakokinetische Eigenschaften zu verbessern. Dieses Dokument enthält detaillierte experimentelle Protokolle, eine Zusammenfassung quantitativer Daten und visuelle Darstellungen relevanter Signalwege und experimenteller Arbeitsabläufe, um die Forschung und Entwicklung in der medizinischen Chemie und Wirkstoffentdeckung zu erleichtern.

Einleitung

Piperidin-Derivate sind eine bedeutende Klasse von Verbindungen in der medizinischen Chemie und bilden das Grundgerüst zahlreicher zugelassener Medikamente.[1] Insbesondere das 1-Benzoylpiperidin-Fragment wird als privilegierte Struktur bei der Entwicklung von Wirkstoffen angesehen, die auf eine Vielzahl von biologischen Zielen, einschließlich Enzymen und Rezeptoren, abzielen.[1][2] Die systematische Modifikation der Carbonsäuregruppe der 1-(4-Brombenzoyl)piperidin-4-carbonsäure ermöglicht die Erstellung einer Bibliothek von Analoga. Die anschließende biologische Testung dieser Derivate liefert wertvolle Einblicke in die Struktur-Aktivitäts-Beziehungen (SAR), die für die rationale Gestaltung von Wirkstoffen mit verbesserten therapeutischen Profilen unerlässlich sind.

Datenpräsentation: Struktur-Aktivitäts-Beziehungen

Die folgenden Tabellen fassen quantitative Daten zur Hemmaktivität von substituierten 1-Benzoylpiperidin-4-carboxamiden gegenüber zwei wichtigen Enzymzielen zusammen: Carboanhydrase (CA) und Tyrosinase. Diese Daten veranschaulichen, wie strukturelle Modifikationen die biologische Aktivität beeinflussen.

Tabelle 1: Hemmung der menschlichen Carboanhydrase (hCA)-Isoformen durch 1-(4-Sulfamoylbenzoyl)piperidin-4-carboxamid-Derivate [3]

VerbindungR-GruppehCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
5 3-Methoxyphenyl38.65.845.325.4
6 4-Methoxyphenyl7.93.70.911.5
9 4-Fluorphenyl8.95.611.28.3
10 4-Chlorphenyl9.74.415.69.1
14 Benzyl9.025.112.53.6
15 2-Methylbenzyl6.119.88.46.9
16 4-Methylbenzyl5.615.40.880.1
19 2-Chlorbenzyl7.522.44.210.5
20 4-Chlorbenzyl6.918.90.99.8
24 4-Fluorbenzyl4.110.22.55.2

Ki = Inhibitionskonstante

Tabelle 2: Tyrosinase-Hemmung durch Benzoylpiperazin/Piperidin-Amid-Derivate [4][5]

VerbindungGrundstrukturpIC₅₀ (Monophenolase)
5a BenzoylpiperidinHH4.74
5b BenzoylpiperidinH4-OCH₃4.99
5c BenzoylpiperidinH4-Cl4.21
6a CinnamoylpiperidinHH4.11
6b CinnamoylpiperidinH4-OH4.53

pIC₅₀ = negativer Logarithmus der halbmaximalen Hemmkonzentration (IC₅₀)

Experimentelle Protokolle

Die Derivatisierung der Carbonsäuregruppe der 1-(4-Brombenzoyl)piperidin-4-carbonsäure erfolgt typischerweise durch Amidkopplung mit einer Vielzahl von primären und sekundären Aminen. Im Folgenden werden zwei Standardprotokolle unter Verwendung gängiger Kopplungsreagenzien beschrieben.

Protokoll 1: EDC/HOBt-vermittelte Amidkopplung

Dieses Protokoll beschreibt eine weit verbreitete und robuste Methode zur Bildung von Amidbindungen.[3]

Materialien und Reagenzien:

  • 1-(4-Brombenzoyl)piperidin-4-carbonsäure

  • Substituiertes primäres oder sekundäres Amin (1,1 Äq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) (1,2 Äq.)

  • 1-Hydroxybenzotriazol (HOBt) (1,2 Äq.)

  • N,N-Diisopropylethylamin (DIPEA) oder Triethylamin (TEA) (3 Äq.)

  • Wasserfreies Dichlormethan (DCM) oder N,N-Dimethylformamid (DMF)

  • 1 M Salzsäure (HCl)

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

  • Wasserfreies Natriumsulfat (Na₂SO₄) oder Magnesiumsulfat (MgSO₄)

Vorgehensweise:

  • Lösen Sie 1-(4-Brombenzoyl)piperidin-4-carbonsäure (1,0 Äq.), das entsprechende Amin (1,1 Äq.) und HOBt (1,2 Äq.) in wasserfreiem DCM oder DMF.

  • Kühlen Sie die Mischung in einem Eisbad auf 0 °C ab.

  • Fügen Sie EDC (1,2 Äq.) und anschließend DIPEA (3 Äq.) zu der gekühlten Mischung hinzu.

  • Lassen Sie die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rühren Sie sie 12-24 Stunden lang. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM.

  • Waschen Sie die organische Phase nacheinander mit 1 M HCl (1x), gesättigter wässriger NaHCO₃-Lösung (2x) und Sole (1x).

  • Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt durch Flash-Säulenchromatographie an Kieselgel oder durch präparative HPLC, um das gewünschte Amid zu erhalten.

  • Bestätigen Sie die Struktur und Reinheit des Endprodukts mittels LC-MS und NMR-Spektroskopie.

Protokoll 2: HATU-vermittelte Amidkopplung

HATU ist ein hochwirksames Kopplungsreagenz, das sich besonders für sterisch gehinderte Substrate und elektronenarme Amine eignet.

Materialien und Reagenzien:

  • 1-(4-Brombenzoyl)piperidin-4-carbonsäure

  • Substituiertes primäres oder sekundäres Amin (1,1 Äq.)

  • HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) (1,2 Äq.)

  • N,N-Diisopropylethylamin (DIPEA) (3 Äq.)

  • Wasserfreies N,N-Dimethylformamid (DMF)

  • Wasser

  • Diethylether oder Ethylacetat

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Vorgehensweise:

  • Lösen Sie 1-(4-Brombenzoyl)piperidin-4-carbonsäure (1,0 Äq.) in wasserfreiem DMF.

  • Fügen Sie HATU (1,2 Äq.) und DIPEA (3 Äq.) zu der Lösung hinzu und rühren Sie die Mischung 15-20 Minuten bei Raumtemperatur, um die Carbonsäure zu aktivieren.

  • Fügen Sie das entsprechende Amin (1,1 Äq.) zu der Reaktionsmischung hinzu.

  • Rühren Sie die Mischung 2-4 Stunden bei Raumtemperatur. Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Nach Abschluss der Reaktion gießen Sie die Reaktionsmischung in Wasser und extrahieren Sie das Produkt mit Diethylether oder Ethylacetat (3x).

  • Waschen Sie die vereinigten organischen Phasen nacheinander mit gesättigter wässriger NaHCO₃-Lösung (2x) und Sole (1x).

  • Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt durch Flash-Säulenchromatographie an Kieselgel.

  • Charakterisieren Sie das gereinigte Produkt mittels LC-MS und NMR-Spektroskopie.

Visualisierungen

Die folgenden Diagramme veranschaulichen den experimentellen Arbeitsablauf für die Amidkopplung und einen relevanten biologischen Signalweg.

experimental_workflow cluster_reactants Ausgangsmaterialien cluster_reaction Amidkopplungsreaktion cluster_workup Aufarbeitung & Reinigung cluster_product Endprodukt & Analyse start_acid 1-(4-Brombenzoyl)piperidin- 4-carbonsäure activation Aktivierung der Carbonsäure (z.B. mit EDC/HOBt oder HATU) start_acid->activation start_amine Primäres/Sekundäres Amin (R-NH₂/R₂NH) coupling Nukleophiler Angriff des Amins start_amine->coupling activation->coupling extraction Extraktion & Wäsche coupling->extraction purification Säulenchromatographie extraction->purification final_product Derivatisiertes Amid purification->final_product analysis LC-MS & NMR-Analyse final_product->analysis

Abbildung 1: Allgemeiner Arbeitsablauf für die Amidkopplung.

CAIX_Signaling_Pathway cluster_environment Tumor-Mikroumgebung cluster_cell Krebszelle Hypoxia Hypoxie HIF1a HIF-1α Stabilisierung Hypoxia->HIF1a Acidosis Azidose Acidosis->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp CAIX CAIX (membrangebunden) CAIX_exp->CAIX pHi_reg Intrazelluläre pH-Regulation (Alkalinisierung) CAIX->pHi_reg CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ pHe_acid Extrazelluläre Azidose CAIX->pHe_acid Proliferation Zellproliferation & Überleben pHi_reg->Proliferation Invasion Invasion & Metastasierung pHe_acid->Invasion Inhibitor 1-Benzoylpiperidin- Derivat (Inhibitor) Inhibitor->CAIX

Abbildung 2: Rolle der Carboanhydrase IX (CAIX) im Krebs.

References

Application Notes and Protocols for Cell-Based Assay Development: 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and implementation of cell-based assays to screen and characterize 1-(4-bromobenzoyl)piperidine-4-carboxylic acid derivatives. The protocols focus on assessing the activity of these compounds as potential monoamine neurotransmitter re-uptake inhibitors, a key mechanism in the treatment of various neurological and psychiatric disorders.

Introduction

Derivatives of this compound represent a versatile scaffold with potential therapeutic applications. Structure-activity relationship (SAR) studies have indicated that similar piperidine-based compounds can act as monoamine neurotransmitter re-uptake inhibitors. This document outlines detailed protocols for cell-based assays to evaluate the potency and selectivity of these derivatives against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Additionally, protocols for assessing off-target effects and downstream signaling are provided.

Overview of the Experimental Workflow

The following diagram illustrates the overall workflow for screening and characterizing the this compound derivatives.

workflow cluster_screening Primary Screening cluster_characterization Secondary Characterization cluster_data Data Analysis primary_assay Neurotransmitter Uptake Assay (DAT, SERT, NET) calcium_assay Calcium Mobilization Assay (Off-target GPCRs) primary_assay->calcium_assay camp_assay cAMP Accumulation Assay (Off-target GPCRs) primary_assay->camp_assay cytotoxicity_assay Cytotoxicity Assay primary_assay->cytotoxicity_assay data_analysis IC50/EC50 Determination Selectivity Profiling calcium_assay->data_analysis camp_assay->data_analysis cytotoxicity_assay->data_analysis

Caption: Experimental workflow for compound screening and characterization.

Primary Assay: Neurotransmitter Uptake

This assay directly measures the ability of the test compounds to inhibit the re-uptake of fluorescently labeled or radiolabeled neurotransmitter substrates into cells expressing the respective transporters.

Principle

Cells stably expressing DAT, SERT, or NET are incubated with a fluorescent substrate that is a known substrate for the transporter. In the presence of an inhibitor, the uptake of the substrate is blocked, resulting in a lower intracellular fluorescence signal.

Experimental Protocol: Fluorescent Substrate Uptake Assay

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescent substrate (e.g., ASP+ for DAT/NET, or a commercially available kit)

  • Test compounds (this compound derivatives)

  • Reference inhibitors (e.g., GBR-12909 for DAT, Fluoxetine for SERT, Desipramine for NET)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Plating:

    • Seed HEK293 cells expressing the transporter of interest into black, clear-bottom microplates at a density of 20,000-40,000 cells per well.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform serial dilutions in assay buffer to create a concentration range (e.g., from 100 µM to 1 nM). Also, prepare dilutions of the reference inhibitor.

  • Assay Performance:

    • Wash the cells twice with assay buffer.

    • Add 50 µL of the diluted test compounds or reference inhibitor to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "background" control (a known potent inhibitor at a high concentration).

    • Incubate for 15-30 minutes at room temperature.

    • Add 50 µL of the fluorescent substrate solution (prepared according to the manufacturer's instructions).

    • Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Normalize the data to the "no inhibitor" control (100% uptake) and the background control (0% uptake).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Neurotransmitter Uptake Inhibition
Compound IDDerivative SubstitutionDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
BBP-001Unsubstituted125850450
BBP-0024-fluoro85620310
BBP-0034-chloro92710380
BBP-0043-methoxy210>1000650
GBR-12909Reference15>10000>10000
FluoxetineReference>1000025>10000
DesipramineReference>10000>1000010

Secondary Assays: Off-Target Effects and Downstream Signaling

To assess the selectivity of the compounds and rule out non-specific effects, secondary assays targeting common off-targets like G-protein coupled receptors (GPCRs) are recommended.

Gq-Coupled GPCR Signaling: Calcium Mobilization Assay

This assay measures changes in intracellular calcium levels, a hallmark of Gq-coupled GPCR activation.

Gq_pathway ligand Ligand gpcr Gq-Coupled GPCR ligand->gpcr gq Gq Protein gpcr->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er ca_release Ca2+ Release er->ca_release

Caption: Gq-coupled GPCR signaling pathway leading to calcium release.

Materials:

  • CHO-K1 or HEK293 cells expressing a panel of common Gq-coupled GPCRs

  • Assay buffer (as above)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Probenecid (if required for the cell line to prevent dye leakage)

  • Test compounds

  • Reference agonists for each GPCR

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Plating: Seed cells as described in section 3.2.1.

  • Dye Loading:

    • Prepare the fluorescent dye loading solution containing the calcium-sensitive dye and probenecid (if needed) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 30-60 minutes at 37°C, 5% CO2.

  • Assay Performance:

    • Place the plate in the fluorescence plate reader.

    • Add the test compounds at various concentrations.

    • After a short incubation (1-5 minutes), inject a known agonist for the specific GPCR at its EC80 concentration.

    • Measure the fluorescence intensity kinetically before and after agonist addition.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) upon agonist addition.

    • Normalize the data to the response with agonist alone (100%) and a no-agonist control (0%).

    • Plot the normalized response against the logarithm of the test compound concentration to determine IC50 (for antagonists) or EC50 (for agonists).

Gs/Gi-Coupled GPCR Signaling: cAMP Accumulation Assay

This assay measures the modulation of cyclic AMP (cAMP) levels, which are increased by Gs-coupled GPCRs and decreased by Gi-coupled GPCRs.

Gs_Gi_pathway cluster_gs Gs Pathway cluster_gi Gi Pathway ligand_gs Agonist gpcr_gs Gs-Coupled GPCR ligand_gs->gpcr_gs gs Gs Protein gpcr_gs->gs ac_gs Adenylyl Cyclase (AC) gs->ac_gs atp_gs ATP ac_gs->atp_gs camp_gs cAMP ↑ atp_gs->camp_gs ligand_gi Agonist gpcr_gi Gi-Coupled GPCR ligand_gi->gpcr_gi gi Gi Protein gpcr_gi->gi ac_gi Adenylyl Cyclase (AC) gi->ac_gi atp_gi ATP ac_gi->atp_gi camp_gi cAMP ↓ atp_gi->camp_gi

Caption: Gs and Gi-coupled GPCR signaling pathways modulating cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells expressing a panel of Gs or Gi-coupled GPCRs

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • Test compounds

  • Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptor assays)

  • Reference agonists for each GPCR

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well white microplates

Procedure:

  • Cell Plating: Seed cells as described in section 3.2.1.

  • Assay Performance (Gs-coupled):

    • Wash cells and add stimulation buffer.

    • Add test compounds and incubate for 15-30 minutes.

    • Lyse the cells and proceed with the cAMP detection protocol according to the kit manufacturer's instructions.

  • Assay Performance (Gi-coupled):

    • Wash cells and add stimulation buffer.

    • Add test compounds.

    • Add forskolin to stimulate cAMP production.

    • Incubate for 15-30 minutes.

    • Lyse the cells and proceed with the cAMP detection protocol.

  • Data Analysis:

    • Generate a standard curve for cAMP concentration.

    • Determine the cAMP concentration in each well.

    • Normalize the data and perform curve fitting to determine EC50 or IC50 values.

Data Presentation: Off-Target GPCR Activity
Compound IDGq-GPCR 1 IC50 (µM)Gs-GPCR 2 EC50 (µM)Gi-GPCR 3 IC50 (µM)
BBP-001>10>10>10
BBP-002>10>10>10
BBP-0038.5>10>10
BBP-004>105.2>10

Cytotoxicity Assay

This assay is crucial to ensure that the observed activity in the primary and secondary assays is not due to compound-induced cell death.

Experimental Protocol: Cell Viability Assay (e.g., using resazurin)

Materials:

  • HEK293 cells (or the cell line used in the primary assay)

  • Culture medium

  • Test compounds

  • Resazurin sodium salt solution

  • 96-well clear microplates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells as described in section 3.2.1.

  • Compound Treatment:

    • Add serial dilutions of the test compounds to the cells.

    • Incubate for 24-48 hours at 37°C, 5% CO2.

  • Assay Performance:

    • Add resazurin solution to each well and incubate for 2-4 hours.

    • Measure the fluorescence of the resorufin product.

  • Data Analysis:

    • Normalize the data to vehicle-treated cells (100% viability) and a positive control for cell death (e.g., staurosporine).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50).

Data Presentation: Cytotoxicity
Compound IDCC50 in HEK293 cells (µM)
BBP-001>50
BBP-002>50
BBP-00345
BBP-004>50

Conclusion

The protocols and workflows detailed in these application notes provide a robust framework for the cell-based screening and characterization of this compound derivatives as potential monoamine neurotransmitter re-uptake inhibitors. By following these guidelines, researchers can effectively determine the potency, selectivity, and potential off-target effects of their compounds, facilitating the identification of promising lead candidates for further drug development.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Bromobenzoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is through the acylation of piperidine-4-carboxylic acid with 4-bromobenzoyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, which is widely used for the formation of amides and esters. The reaction is typically carried out in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields in this synthesis can stem from several factors. Here are some of the most common issues:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing of the biphasic system.

  • Hydrolysis of 4-bromobenzoyl chloride: The acyl chloride is susceptible to hydrolysis, especially in the presence of a strong aqueous base. If the acyl chloride is hydrolyzed back to 4-bromobenzoic acid, it will not react with the piperidine derivative.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. A potential side reaction is the self-condensation of piperidine-4-carboxylic acid, although this is less likely under these conditions.

  • Product Loss During Workup: The product may be lost during the extraction and purification steps. This can be due to the formation of emulsions, incomplete extraction, or degradation of the product during purification.

  • Purity of Starting Materials: The purity of piperidine-4-carboxylic acid and 4-bromobenzoyl chloride is crucial. Impurities can interfere with the reaction and lead to lower yields.

Q3: How can I improve the yield of my reaction?

To improve the yield, consider optimizing the following reaction parameters:

  • Choice of Base: While sodium hydroxide is commonly used, other bases like potassium carbonate or triethylamine can be explored. The choice of base can influence the rate of the desired reaction versus the hydrolysis of the acyl chloride.

  • Solvent System: A biphasic system, typically dichloromethane (DCM) or diethyl ether and water, is standard. The choice of organic solvent can affect the solubility of the reactants and the efficiency of the reaction.

  • Reaction Temperature: The reaction is often run at room temperature or slightly below. Running the reaction at a lower temperature (e.g., 0-5 °C) can help to minimize the hydrolysis of the 4-bromobenzoyl chloride.

  • Rate of Addition: Slow, dropwise addition of the 4-bromobenzoyl chloride to the reaction mixture can help to control the reaction temperature and minimize side reactions.

  • pH Control: Maintaining the pH of the aqueous layer in the optimal range (typically pH 8-10) is important to ensure the piperidine nitrogen is deprotonated and nucleophilic while minimizing acyl chloride hydrolysis.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot common problems encountered during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Low or No Product Formation Incomplete reaction.- Increase reaction time. - Ensure vigorous stirring to facilitate mixing between the organic and aqueous phases. - Confirm the reaction has reached completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Hydrolysis of 4-bromobenzoyl chloride.- Use fresh, high-purity 4-bromobenzoyl chloride. - Perform the reaction at a lower temperature (0-5 °C). - Add the 4-bromobenzoyl chloride solution slowly to the reaction mixture. - Consider using a less aqueous or non-aqueous system with an organic base like triethylamine if hydrolysis is a major issue.
Incorrect pH of the aqueous phase.- Monitor and adjust the pH of the aqueous layer to be in the range of 8-10 using a suitable base.
Formation of a White Precipitate (other than the product) The precipitate could be the sodium salt of 4-bromobenzoic acid (from hydrolysis of the acyl chloride).- Acidify the aqueous layer after the reaction to protonate the carboxylate and check for the precipitation of 4-bromobenzoic acid. This can help quantify the extent of hydrolysis.
Difficulty in Product Isolation (Emulsion Formation) The biphasic mixture can sometimes form a stable emulsion, making separation difficult.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of celite.
Product is Impure After Workup Incomplete removal of starting materials or byproducts.- Ensure thorough washing of the organic layer with dilute acid (to remove unreacted piperidine derivative) and then with brine. - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetone/water) to improve purity.

Experimental Protocols

General Schotten-Baumann Protocol for the Synthesis of this compound

This protocol provides a general procedure. Researchers should optimize the conditions based on their specific experimental setup and observations.

Materials:

  • Piperidine-4-carboxylic acid

  • 4-Bromobenzoyl chloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Dichloromethane (DCM) or other suitable organic solvent

  • Hydrochloric acid (HCl) for workup

  • Distilled water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0-2.5 equivalents). The concentration of the NaOH solution is typically 1-2 M.

  • Preparation of the Acyl Chloride Solution: In a separate flask, dissolve 4-bromobenzoyl chloride (1.0-1.2 equivalents) in an equal volume of an organic solvent like dichloromethane.

  • Reaction: Cool the amine solution in an ice bath to 0-5 °C. While stirring vigorously, add the 4-bromobenzoyl chloride solution dropwise to the amine solution over a period of 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

    • Combine the organic layers.

    • Wash the combined organic layers with dilute HCl, then with water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound.

Data Presentation

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1NaOH (2.0)DCM/H₂O254Data
2NaOH (2.0)DCM/H₂O0-54Data
3K₂CO₃ (2.5)DCM/H₂O254Data
4Et₃N (2.5)DCM254Data

*Data to be filled in based on experimental results.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Piperidine Piperidine-4-carboxylic acid ReactionVessel Schotten-Baumann Reaction (Biphasic: Organic Solvent/Aqueous Base) Piperidine->ReactionVessel AcylChloride 4-Bromobenzoyl chloride AcylChloride->ReactionVessel Separation Phase Separation ReactionVessel->Separation Extraction Extraction Separation->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Recrystallization Concentration->Purification FinalProduct 1-(4-Bromobenzoyl)piperidine- 4-carboxylic acid Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting low yield in the synthesis.

Troubleshooting Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/LC-MS) Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes IncreaseTime Increase Reaction Time / Improve Mixing Incomplete->IncreaseTime CheckHydrolysis Investigate Acyl Chloride Hydrolysis Incomplete->CheckHydrolysis WorkupLoss Investigate Workup Losses Complete->WorkupLoss OptimizeTemp Lower Reaction Temperature CheckHydrolysis->OptimizeTemp OptimizeBase Optimize Base/Solvent System CheckHydrolysis->OptimizeBase CheckEmulsion Check for Emulsion Formation WorkupLoss->CheckEmulsion OptimizeExtraction Optimize Extraction Protocol WorkupLoss->OptimizeExtraction

Caption: Decision tree for troubleshooting low synthesis yield.

Technical Support Center: Synthesis of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this specific chemical synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Schotten-Baumann reaction between piperidine-4-carboxylic acid and 4-bromobenzoyl chloride.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Hydrolysis of 4-bromobenzoyl chloride: 4-bromobenzoyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it to the unreactive 4-bromobenzoic acid.[1][2]- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add the 4-bromobenzoyl chloride slowly to the reaction mixture to minimize its exposure to any residual moisture.
Incorrect pH of the reaction mixture: The Schotten-Baumann reaction requires a basic environment to neutralize the HCl generated and to deprotonate the piperidine nitrogen, making it nucleophilic.[2][3] If the pH is too low, the reaction will not proceed efficiently.- Monitor the pH of the reaction mixture and maintain it in the alkaline range (typically pH 9-12) by the controlled addition of a base like sodium hydroxide solution.
Poor quality of starting materials: Impurities in either piperidine-4-carboxylic acid or 4-bromobenzoyl chloride can interfere with the reaction.- Use high-purity starting materials. - If the 4-bromobenzoyl chloride appears discolored or has been stored for a long time, consider purifying it by distillation or using a fresh batch.
Low reaction temperature: While the reaction is often exothermic, insufficient temperature may lead to a slow reaction rate.- If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C) while carefully monitoring for side product formation.
Issue 2: Presence of Significant Impurities in the Product
Observed Impurity Potential Side Reaction & Explanation Prevention and Mitigation Strategies
4-bromobenzoic acid Hydrolysis of 4-bromobenzoyl chloride: This is the most common side reaction, where the acyl chloride reacts with water instead of the piperidine.[1]- Follow the troubleshooting steps for low yield related to moisture exclusion. - A biphasic solvent system (e.g., dichloromethane and water) can help to keep the acyl chloride in the organic phase, minimizing contact with water in the aqueous base phase.[4]
Unreacted piperidine-4-carboxylic acid Incomplete reaction: This can be due to insufficient 4-bromobenzoyl chloride, low reactivity, or a non-optimal reaction pH.- Ensure the correct stoichiometry of reactants. A slight excess of the acyl chloride can be used, but this may lead to other side products. - Maintain the appropriate basic pH throughout the reaction.
Bis-acylation product (di-acylated piperidine derivative) Reaction at the carboxylic acid: While less likely under these conditions, it's theoretically possible for the carboxylic acid to be activated and react further. A more probable source of a di-acylated product would be from an impurity in the starting material.- Use pure starting materials. - Careful control of stoichiometry (avoiding a large excess of the acyl chloride) can minimize this.
Ester byproduct: 4-bromobenzoyl ester of this compound Intermolecular esterification: The carboxylate of one product molecule could potentially react with the acyl chloride. This is less common but possible under certain conditions.- Maintain a sufficiently high concentration of the primary nucleophile (piperidine-4-carboxylic acid). - Control the reaction temperature to avoid conditions that might favor this side reaction.
Polymeric byproducts Polymerization: If both ends of the molecule react, it could lead to the formation of oligomers or polymers.- This is generally not a major concern under typical Schotten-Baumann conditions for this molecule but can be minimized by controlling stoichiometry and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method is the Schotten-Baumann reaction. This involves the acylation of piperidine-4-carboxylic acid with 4-bromobenzoyl chloride in the presence of a base, typically in a two-phase solvent system.[3][4][5] The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Q2: Why is a base necessary for this reaction?

A2: A base, such as sodium hydroxide, is crucial for two main reasons. First, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic and stop the reaction.[2][3] Second, the base deprotonates the carboxylic acid group, which can influence its solubility and reactivity.

Q3: What are the ideal reaction conditions?

A3: Typical Schotten-Baumann conditions involve a biphasic system, such as dichloromethane or diethyl ether and water, with a base like sodium hydroxide in the aqueous phase. The reaction is often carried out at room temperature with vigorous stirring to ensure good mixing between the phases.[4]

Q4: Can the carboxylic acid group on piperidine-4-carboxylic acid interfere with the reaction?

A4: Under the basic conditions of the Schotten-Baumann reaction, the carboxylic acid will be deprotonated to form a carboxylate. While this carboxylate is a nucleophile, it is generally less reactive than the secondary amine of the piperidine. Therefore, the primary reaction occurs at the nitrogen. However, side reactions involving the carboxylate, such as the formation of mixed anhydrides, are a theoretical possibility but are not typically reported as a major issue under standard Schotten-Baumann conditions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC). Samples of the organic layer can be taken at different time points to check for the consumption of the starting materials and the formation of the product.

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • Piperidine-4-carboxylic acid

  • 4-Bromobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Water

  • Hydrochloric acid (HCl) for workup

Procedure:

  • In a round-bottom flask, dissolve piperidine-4-carboxylic acid in an aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to deprotonate both the carboxylic acid and the piperidine nitrogen.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve 4-bromobenzoyl chloride in an equal volume of dichloromethane.

  • Add the solution of 4-bromobenzoyl chloride dropwise to the vigorously stirred, cooled solution of piperidine-4-carboxylic acid over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with dilute HCl and then with water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

While specific quantitative data for this exact reaction is not widely published in comparative tables, the following table provides a general overview of expected outcomes based on typical Schotten-Baumann reactions. Actual yields will vary depending on the specific reaction conditions and scale.

ParameterTypical RangeNotes
Yield 70-90%Yields are highly dependent on the purity of starting materials and the exclusion of water.
Purity (crude) >80%The main impurity is often 4-bromobenzoic acid from the hydrolysis of the acyl chloride.
Purity (after recrystallization) >98%Recrystallization is usually effective in removing the major impurities.

Visualizations

Reaction Pathway

Reaction_Pathway Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Product 1-(4-Bromobenzoyl)piperidine- 4-carboxylic acid Piperidine-4-carboxylic acid->Product 4-Bromobenzoyl chloride 4-Bromobenzoyl chloride 4-Bromobenzoyl chloride->Product Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Product Catalyzes reaction

Caption: Main synthetic route to the target compound.

Potential Side Reactions

Side_Reactions cluster_hydrolysis Hydrolysis cluster_diacylation Potential Diacylation 4-Bromobenzoyl chloride 4-Bromobenzoyl chloride Hydrolysis_Product 4-Bromobenzoic acid 4-Bromobenzoyl chloride->Hydrolysis_Product Diacylation_Product Diacylated byproduct 4-Bromobenzoyl chloride->Diacylation_Product Excess Water Water Water->Hydrolysis_Product Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid->Diacylation_Product

Caption: Common side reactions in the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impurities Detected check_moisture Check for Moisture Contamination start->check_moisture check_ph Verify Reaction pH start->check_ph check_reagents Assess Starting Material Purity start->check_reagents check_temp Evaluate Reaction Temperature start->check_temp solution_dry Use Anhydrous Conditions check_moisture->solution_dry solution_ph Adjust pH to Alkaline check_ph->solution_ph solution_reagents Purify/Replace Reagents check_reagents->solution_reagents solution_temp Optimize Temperature check_temp->solution_temp

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: 1-(4-bromobenzoyl)piperidine-4-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: The most common and direct synthetic route is the Schotten-Baumann reaction. This involves the acylation of piperidine-4-carboxylic acid with 4-bromobenzoyl chloride in the presence of a base.[1][2][3] This reaction is typically performed in a two-phase solvent system, such as dichloromethane and water, where the base in the aqueous phase neutralizes the hydrochloric acid byproduct.[1][4]

Q2: What are the potential impurities I should be aware of during the synthesis and purification?

A2: Common impurities include:

  • Unreacted starting materials: Piperidine-4-carboxylic acid and 4-bromobenzoyl chloride.

  • Hydrolysis of the acyl chloride: 4-bromobenzoic acid can form if moisture is present during the reaction or work-up.[5]

  • Di-acylated piperidine derivatives: While less common for this specific substrate, over-acylation is a possibility in some acylation reactions.

  • Self-polymerization of 4-aminobenzoyl chloride (if used as a starting material for a related compound): This is prevented by using the hydrochloride salt of the aminobenzoyl chloride.[4]

Q3: My crude product is an oil/gummy solid. How can I get it to crystallize?

A3: Oiling out can occur if the crude product is impure or if the wrong crystallization solvent is used. First, ensure that all residual solvent from the work-up has been removed under high vacuum. If it remains an oil, try dissolving it in a small amount of a suitable solvent and then adding a non-solvent dropwise until turbidity persists, then allow it to stand. This technique, known as precipitation or crashing out, can sometimes induce crystallization. If this fails, column chromatography is recommended to purify the compound before attempting recrystallization again.

Q4: I am seeing significant tailing of my product spot on the TLC plate. What can I do to improve the chromatography?

A4: Tailing of carboxylic acids on silica gel TLC is a common issue due to the interaction of the acidic proton with the silica surface.[6] To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluting solvent system.[6] This will suppress the ionization of the carboxylic acid and lead to sharper, more defined spots.[6][7]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred vigorously to maximize the interaction between the organic and aqueous phases.
Hydrolysis of 4-bromobenzoyl chloride Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for the reaction. During the work-up, perform aqueous washes quickly.[5]
Product Loss During Work-up The product is a carboxylic acid and will be deprotonated and soluble in basic aqueous solutions. During the work-up, ensure the aqueous layer is acidified to a pH of 2-3 to precipitate the product before extraction with an organic solvent.
Inappropriate Recrystallization Solvent The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[8][9] Experiment with different solvent systems. A good starting point for this type of molecule could be an ethanol/water or acetone/hexane mixture.
Using Too Much Recrystallization Solvent Use the minimum amount of hot solvent necessary to fully dissolve the crude product to ensure the solution is saturated upon cooling.[8]
Issue 2: Poor Purity After Column Chromatography
Possible Cause Suggested Solution
Inappropriate Mobile Phase Develop an optimal solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the product. For this carboxylic acid, a mobile phase of ethyl acetate/hexane or dichloromethane/methanol with a small amount of acetic or formic acid is a good starting point.[7]
Column Overloading A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased.
Co-elution of Impurities If an impurity has a similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different solvent system to alter the selectivity of the separation. The hydrolysis product, 4-bromobenzoic acid, is a likely co-eluting impurity.
Product Tailing As mentioned in the FAQs, add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing on the column.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • Piperidine-4-carboxylic acid

  • 4-Bromobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.5 eq.). Cool the solution in an ice bath.

  • In a separate flask, dissolve 4-bromobenzoyl chloride (1.05 eq.) in dichloromethane.

  • Add the 4-bromobenzoyl chloride solution dropwise to the vigorously stirred aqueous solution of piperidine-4-carboxylic acid over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) until the solid just dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Procedure:

  • Prepare a silica gel column using a slurry packing method with a suitable mobile phase (e.g., ethyl acetate/hexane with 0.5% acetic acid).

  • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

  • Carefully load the sample onto the top of the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Physical Properties of Key Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Piperidine-4-carboxylic acidC₆H₁₁NO₂129.16>300
4-Bromobenzoyl chlorideC₇H₄BrClO219.4636-39[10][11]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Piperidine-4-carboxylic acid & 4-Bromobenzoyl chloride reaction Schotten-Baumann Reaction (NaOH, CH2Cl2/H2O) start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure Product check_purity Assess Purity (TLC, NMR) start->check_purity oily_solid Is it an oil or gummy solid? check_purity->oily_solid Low Purity column Purify by Column Chromatography oily_solid->column Yes recrystallize Purify by Recrystallization oily_solid->recrystallize No (Solid) pure Pure Product column->pure recrystallize->pure

Caption: Decision-making workflow for the purification of this compound.

References

Technical Support Center: Optimization of N-Acylation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-acylation of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-acylation of piperidine derivatives?

A1: The three most prevalent methods for N-acylation of piperidines involve the use of acyl chlorides, acid anhydrides, or carboxylic acids in conjunction with a coupling agent. The choice of method depends on the stability of the starting materials, the desired reactivity, and the nature of the acyl group being introduced.[1]

Q2: Why is a base typically required for N-acylation reactions?

A2: A base is essential to neutralize the acidic byproduct generated during the reaction. For instance, when using an acyl chloride, hydrogen chloride (HCl) is formed, which can protonate the starting piperidine, rendering it non-nucleophilic.[2][3] Common bases include tertiary amines like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA).[1][3]

Q3: What is the role of a coupling agent in N-acylation with a carboxylic acid?

A3: A coupling agent activates the carboxylic acid, converting the hydroxyl group into a better leaving group. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the piperidine nitrogen.[1] Popular coupling agents include carbodiimides like DCC and EDC, as well as uronium/aminium salts like HATU and HBTU.[4][5][6]

Q4: Do I need to use a protecting group on my piperidine derivative?

A4: If the piperidine derivative contains other reactive functional groups that could compete in the acylation reaction, protection may be necessary. However, for the N-acylation of the piperidine nitrogen itself, a protecting group is generally not required unless you need to perform other transformations on the molecule first.[7]

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the piperidine derivative and the formation of the N-acylated product over time.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-acylation of piperidine derivatives.

Problem 1: Low or No Product Yield

Q: My reaction has a very low yield. What are the potential causes and how can I improve it?

A: Low yield is a common issue with several potential causes. Use the following guide to troubleshoot:

  • Cause 1: Inactive Acylating Agent. Acyl chlorides and anhydrides can hydrolyze if exposed to moisture. Carboxylic acids may not be sufficiently activated.

    • Solution: Use freshly opened or purified acylating agents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). If using a carboxylic acid, consider a more powerful coupling agent like HATU, which is known for its high reactivity and effectiveness in sterically hindered couplings.[4][8]

  • Cause 2: Insufficient Base. If the acidic byproduct is not fully neutralized, it will protonate the piperidine starting material, halting the reaction.[2]

    • Solution: Use at least 1.1 to 1.5 equivalents of a non-nucleophilic base like DIPEA or triethylamine. For weaker bases like potassium carbonate, ensure it is finely powdered and stirred vigorously.[1][9]

  • Cause 3: Poor Reagent Solubility. If reactants are not fully dissolved, the reaction rate will be significantly reduced.

    • Solution: Choose a solvent in which all reactants are soluble. Common solvents include Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Acetonitrile.[1][3][9] For poorly soluble substrates, DMF is often a good choice, though it requires more rigorous purification.[6]

  • Cause 4: Steric Hindrance. If either the piperidine derivative or the acylating agent is sterically bulky, the reaction may be slow or inefficient.

    • Solution: Increase the reaction temperature or extend the reaction time. Using a highly reactive coupling agent such as HATU or PyAOP can also overcome steric hindrance.[4][5] Microwave-assisted synthesis can sometimes improve yields for difficult couplings by allowing for rapid heating to higher temperatures.[10]

Low_Yield_Troubleshooting start Low or No Yield check_reagents Are acylating agent and piperidine derivative pure and active? start->check_reagents check_base Is the base appropriate and used in sufficient quantity? check_reagents->check_base [ Yes ] solution_reagents Solution: Use fresh/purified reagents. Run under inert atmosphere. check_reagents->solution_reagents [ No ] check_conditions Are reaction conditions (solvent, temp.) optimal? check_base->check_conditions [ Yes ] solution_base Solution: Use 1.1-1.5 eq. of base (e.g., DIPEA). Ensure adequate mixing. check_base->solution_base [ No ] check_sterics Is steric hindrance a significant factor? check_conditions->check_sterics [ Yes ] solution_conditions Solution: Change solvent for better solubility. Increase temperature or reaction time. check_conditions->solution_conditions [ No ] solution_sterics Solution: Use a more powerful coupling agent (e.g., HATU). Consider microwave heating. check_sterics->solution_sterics [ Yes ] end Improved Yield check_sterics->end [ No, problem likely solved ] solution_reagents->check_base solution_base->check_conditions solution_conditions->check_sterics solution_sterics->end

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Side Products

Q: My reaction is messy, and I'm seeing multiple spots on TLC. What kind of side products can form?

A: Side product formation can complicate purification and reduce the yield of your desired product.

  • Side Product 1: N-acylurea (with Carbodiimides). When using carbodiimide coupling agents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, especially if the nucleophilic attack by the piperidine is slow.

    • Solution: Add an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[11][12] These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine, often reducing racemization as well.[5][11]

  • Side Product 2: Di-acylation (with Piperazine Impurities). If your starting material is contaminated with piperazine, you may see di-acylated byproducts.

    • Solution: Ensure the purity of your starting piperidine derivative. If performing a mono-acylation on a piperazine, use a 1:1 stoichiometry of the acylating agent to the piperazine.[13]

  • Side Product 3: O-acylation (if substrate has -OH groups). If your piperidine derivative has a hydroxyl group, it can compete with the nitrogen for the acylating agent.

    • Solution: N-acylation is generally favored over O-acylation due to the higher nucleophilicity of the amine.[4] However, to ensure selectivity, run the reaction at a lower temperature (e.g., 0 °C) and add the acylating agent slowly. If O-acylation persists, you may need to protect the hydroxyl group before performing the N-acylation.

Problem 3: Purification Difficulties

Q: I'm having trouble purifying my final product. Any suggestions?

A: Purification challenges often relate to the byproducts of the specific reaction method used.

  • Issue 1: Removing Dicyclohexylurea (DCU). When using DCC as a coupling agent, the byproduct DCU is notoriously insoluble in many organic solvents and can be difficult to remove.[4][5]

    • Solution: Filter the reaction mixture before work-up to remove the precipitated DCU. If it remains, it can sometimes be removed by precipitation from a concentrated solution in DCM with a non-polar solvent like hexanes. Alternatively, switch to a water-soluble carbodiimide like EDC, whose urea byproduct can be removed with a simple aqueous wash.[5][6]

  • Issue 2: Removing Excess Carboxylic Acid or Coupling Agent Reagents. Water-soluble reagents like HOBt, HATU byproducts, and excess EDC can be removed with aqueous work-up.

    • Solution: Perform a liquid-liquid extraction. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities like unreacted carboxylic acid and HOBt, and finally with brine.[1]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical conditions for various N-acylation methods. Note that optimal conditions will vary based on the specific substrates used.

Table 1: Conditions for N-Acylation using Acyl Chlorides & Anhydrides

ParameterAcyl Chloride MethodAcid Anhydride Method
Piperidine Derivative 1.0 eq1.0 eq
Acylating Agent 1.1 - 1.2 eq1.2 - 1.5 eq
Base Triethylamine (1.5 eq) or DIPEA (1.5 eq)Triethylamine (1.5 eq) or Pyridine (solvent)
Solvent Dichloromethane (DCM), THFDichloromethane (DCM), Acetonitrile, or neat
Temperature 0 °C to Room TempRoom Temp to Reflux
Time 1 - 6 hours2 - 12 hours
Work-up Aqueous wash (NaHCO₃, Brine)Quench with water, then aqueous wash
Reference [1][3][1][14]

Table 2: Conditions for N-Acylation using Carboxylic Acids & Coupling Reagents

ParameterEDC/HOBt MethodHATU Method
Piperidine Derivative 1.0 eq1.0 eq
Carboxylic Acid 1.1 eq1.0 eq
Coupling Reagent EDC (1.2 eq), HOBt (1.2 eq)HATU (1.1 eq)
Base DIPEA (2.5 eq)DIPEA (2.0 - 3.0 eq)
Solvent DMF, DCMDMF
Temperature 0 °C to Room TempRoom Temp
Time 12 - 24 hours1 - 12 hours
Work-up Aqueous wash (to remove DMF & byproducts)Aqueous wash (to remove DMF & byproducts)
Reference [1][6][4][6]

Experimental Protocols

Protocol 1: N-Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol describes the reaction of a piperidine derivative with an acyl chloride using a tertiary amine base.[1][3]

  • Reaction Setup: Dissolve the piperidine derivative (1.0 eq) in anhydrous Dichloromethane (DCM). Add triethylamine (1.5 eq) to the solution under a nitrogen atmosphere.

  • Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: N-Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

This protocol is suitable for acylation with simple anhydrides.[1]

  • Reaction Setup: Dissolve the piperidine derivative (1.0 eq) in DCM or use the anhydride as the solvent if appropriate.

  • Addition of Anhydride: Add the acid anhydride (1.2 eq) to the solution. If not using a basic solvent like pyridine, add triethylamine (1.5 eq).

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC (typically 2-12 hours). Heating may be required for less reactive substrates.

  • Work-up: Cool the reaction mixture and quench any excess anhydride by slowly adding water.

  • Extraction: Dilute with an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the carboxylic acid byproduct, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

Protocol 3: N-Acylation using a Carboxylic Acid and EDC/HOBt

This protocol uses a water-soluble carbodiimide (EDC) to facilitate amide bond formation.[1]

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), HOBt (1.2 eq), and the piperidine derivative (1.0 eq) in anhydrous DMF or DCM. Add DIPEA (2.5 eq) and stir for 5-10 minutes.

  • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC (1.2 eq) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Extraction: Wash the organic layer multiple times with water to remove DMF and water-soluble byproducts, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Process and Decision Diagrams

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Dissolve piperidine derivative and base in anhydrous solvent cool Cool to 0 °C (for reactive agents) setup->cool add_reagent Add acylating agent or activated carboxylic acid cool->add_reagent stir Stir at appropriate temperature (0 °C to RT) add_reagent->stir monitor Monitor reaction by TLC stir->monitor quench Quench reaction (e.g., with water) monitor->quench [ Reaction Complete ] extract Liquid-Liquid Extraction (wash with aq. solutions) quench->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (if needed) concentrate->purify

Caption: General experimental workflow for N-acylation.

Acylation_Decision_Tree start Select N-Acylation Method q1 What is the acylating agent? start->q1 acyl_halide Acyl Halide (e.g., Acyl Chloride) q1->acyl_halide anhydride Acid Anhydride q1->anhydride acid Carboxylic Acid q1->acid protocol1 Use Acyl Halide Protocol: - Base (NEt₃, DIPEA) - Solvent (DCM) - Temp (0 °C -> RT) acyl_halide->protocol1 protocol2 Use Acid Anhydride Protocol: - Base optional - Can be run neat - Temp (RT -> Reflux) anhydride->protocol2 protocol3 Use Carboxylic Acid Coupling Protocol: - Coupling Agent (EDC, HATU) - Additive (HOBt) - Base (DIPEA) - Solvent (DMF, DCM) acid->protocol3

Caption: Decision tree for selecting an N-acylation method.

References

How to remove unreacted 4-bromobenzoyl chloride from the reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 4-bromobenzoyl chloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove unreacted 4-bromobenzoyl chloride after my reaction is complete?

A1: The primary methods for removing excess 4-bromobenzoyl chloride involve quenching the reaction to convert the reactive acyl chloride into a more easily removable species, followed by purification. The most common techniques include:

  • Aqueous Workup (Hydrolysis): Quenching the reaction mixture with water or an aqueous basic solution (e.g., sodium bicarbonate) to hydrolyze the 4-bromobenzoyl chloride to 4-bromobenzoic acid.[1] The resulting carboxylic acid can then be removed by a basic wash.

  • Scavenging Resins: Employing solid-supported scavengers, such as amine-functionalized silica gel, to react with and bind the excess 4-bromobenzoyl chloride, which is then removed by simple filtration.[2][3]

  • Chromatography: Utilizing column chromatography, typically with silica gel, to separate the desired product from the unreacted 4-bromobenzoyl chloride and its byproducts.[4]

  • Distillation: If the desired product is significantly less volatile than 4-bromobenzoyl chloride, vacuum distillation can be an effective purification method.[5]

Q2: How do I choose the best method for my specific reaction?

A2: The choice of method depends on the stability of your product and the scale of your reaction. The following table summarizes the suitability of each method:

MethodProduct StabilityScaleKey Advantage
Aqueous Workup Stable to water and baseAll scalesSimple, inexpensive, and effective for most applications.
Scavenging Resins Sensitive to aqueous conditionsSmall to mediumHigh selectivity and avoids aqueous workup.
Chromatography Stable on silica gelAll scalesProvides high purity but can be time-consuming and costly.
Distillation Thermally stableMedium to largeEffective for large-scale purification of non-volatile products.

Q3: My product is sensitive to water. How can I remove 4-bromobenzoyl chloride without an aqueous workup?

A3: For water-sensitive products, using a solid-supported scavenger is the recommended approach.[2][3] Amine-based scavengers, such as SiliaBond Amine or Trisamine resin, are effective at sequestering acyl chlorides.[2][3] The scavenger is added to the reaction mixture, and after a sufficient reaction time, it is removed by filtration, leaving the purified product in solution.

Q4: During my aqueous workup with sodium bicarbonate, I observe gas evolution. Is this normal?

A4: Yes, this is completely normal. 4-Bromobenzoyl chloride reacts with water to form 4-bromobenzoic acid and hydrochloric acid (HCl).[6] The sodium bicarbonate, a weak base, neutralizes the HCl, producing carbon dioxide (CO2) gas, which is observed as bubbling or fizzing.[7] It is crucial to vent the separatory funnel frequently during the initial stages of the wash to release the pressure buildup.[7]

Q5: After quenching and extraction, I see a white precipitate between the organic and aqueous layers. What is it and how do I remove it?

A5: The white precipitate is likely 4-bromobenzoic acid, the hydrolysis product of 4-bromobenzoyl chloride. It has limited solubility in many organic solvents and can precipitate at the interface, especially if the aqueous layer is not sufficiently basic to deprotonate it to the more soluble carboxylate salt. To remove it, you can add more aqueous base (e.g., 1M NaOH) to dissolve the precipitate into the aqueous layer.

Troubleshooting Guides

Issue: Low yield of desired product after aqueous workup.

  • Possible Cause: Your product may be susceptible to hydrolysis or degradation under the basic conditions of the workup.

  • Solution:

    • Use a milder base for quenching, such as a saturated solution of sodium bicarbonate, instead of a stronger base like sodium hydroxide.

    • Minimize the time the reaction mixture is in contact with the aqueous base.

    • If the product is highly sensitive, consider using a non-aqueous method like scavenger resins.

Issue: The organic layer is difficult to separate from the aqueous layer (emulsion formation).

  • Possible Cause: The densities of the two layers are too similar, or surfactants may be present.

  • Solution:

    • Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.[8]

    • Add more of the organic solvent to dilute the organic phase.[8]

    • Gently swirl the separatory funnel instead of shaking it vigorously.[8]

    • If the emulsion persists, filtering the mixture through a pad of Celite can be effective.[8]

Issue: Product is still contaminated with 4-bromobenzoic acid after purification.

  • Possible Cause: Incomplete hydrolysis of the 4-bromobenzoyl chloride or insufficient washing with the basic solution.

  • Solution:

    • Ensure the quenching step is complete by allowing sufficient time for the reaction with the aqueous base.

    • Perform multiple washes with the basic solution to ensure all the 4-bromobenzoic acid is extracted into the aqueous layer.

    • If the product is not acidic, a final wash with a dilute acid solution can help remove any remaining basic impurities, followed by a water wash to neutralize.

Experimental Protocols

Protocol 1: Quenching and Aqueous Workup

This protocol describes the standard procedure for hydrolyzing and removing unreacted 4-bromobenzoyl chloride.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate while stirring vigorously. Continue the addition until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Allow the layers to separate.

  • Separation: Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution.

    • Deionized water.

    • Saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating the desired product from non-polar impurities like unreacted 4-bromobenzoyl chloride.

  • Stationary Phase: Prepare a silica gel slurry in a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate). Pack a chromatography column with the slurry.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Elute the column with an appropriate solvent system, starting with a non-polar eluent and gradually increasing the polarity if necessary. 4-Bromobenzoyl chloride is relatively non-polar and will elute early.

  • Fraction Collection: Collect fractions and monitor them by a suitable analytical technique (e.g., TLC) to identify the fractions containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow_quenching cluster_quenching Quenching cluster_extraction Extraction cluster_isolation Isolation start Reaction Mixture (with excess 4-bromobenzoyl chloride) quench Add Saturated NaHCO₃ (aq) at 0 °C start->quench Slowly transfer Transfer to Separatory Funnel quench->transfer separate Separate Layers transfer->separate organic_layer Organic Layer (with Product) separate->organic_layer Collect aqueous_layer Aqueous Layer (with 4-bromobenzoic acid salt) separate->aqueous_layer Discard wash_bicarb Wash with NaHCO₃ (aq) wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry organic_layer->wash_bicarb filter Filter dry->filter concentrate Concentrate filter->concentrate product Purified Product concentrate->product

Caption: Workflow for quenching and aqueous workup.

experimental_workflow_chromatography cluster_prep Preparation cluster_separation Separation cluster_final Final Steps crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve load_column Load Sample onto Column dissolve->load_column prepare_column Prepare Silica Gel Column elute Elute with Solvent Gradient load_column->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC) collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate combine->concentrate final_product Highly Purified Product concentrate->final_product

Caption: Workflow for purification by column chromatography.

References

Preventing decomposition of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(4-bromobenzoyl)piperidine-4-carboxylic acid

This technical support center provides guidance on preventing the decomposition of this compound during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound during storage?

A1: The decomposition of this compound is primarily attributed to its susceptibility to hydrolysis, photodecomposition, and, to a lesser extent, oxidation.

  • Hydrolysis: The amide bond in the molecule is susceptible to cleavage, especially in the presence of moisture, which can be catalyzed by acidic or basic conditions.[1][2] This reaction breaks the molecule into 4-bromobenzoic acid and piperidine-4-carboxylic acid.

  • Photodecomposition: Aromatic bromine compounds can be sensitive to light, particularly UV radiation.[3] Prolonged exposure can lead to the cleavage of the carbon-bromine bond and other secondary reactions.

  • Oxidation: While generally stable under normal conditions, the compound can be degraded by strong oxidizing agents.[4]

Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?

A2: To maintain the chemical stability and purity of this compound, it is recommended to store it in a cool, dry, and dark environment.[5] Keep the container tightly sealed to prevent moisture absorption and contamination.[5] For optimal long-term stability, storage at refrigerated temperatures (2-8°C) is advisable.[5][6]

Q3: What type of container should I use for storing this compound?

A3: It is best to store the compound in a tightly sealed, corrosion-resistant container, such as an amber glass bottle or a high-density polyethylene (HDPE) container. The use of amber glass is particularly recommended to protect the compound from light exposure.

Q4: Are there any substances that are incompatible with this compound during storage?

A4: Yes, you should avoid storing this compound with strong oxidizing agents, strong acids, and strong bases.[4] These substances can accelerate its decomposition.

Q5: How can I tell if my sample of this compound has started to decompose?

A5: Visual inspection may reveal changes in the physical appearance of the solid, such as discoloration or clumping. However, the most reliable way to assess decomposition is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to check for the presence of impurities or degradation products.

Troubleshooting Guide

This guide will help you troubleshoot potential decomposition issues with this compound.

Logical Flow for Troubleshooting Decomposition

DecompositionTroubleshooting start Decomposition Suspected check_appearance Visual Inspection: - Discoloration? - Clumping? start->check_appearance analytical_test Perform Analytical Test (e.g., HPLC, TLC) check_appearance->analytical_test Changes observed check_appearance->analytical_test No changes, but want to confirm decomposition_confirmed Decomposition Confirmed analytical_test->decomposition_confirmed review_storage Review Storage Conditions: - Temperature? - Light Exposure? - Moisture? decomposition_confirmed->review_storage Yes no_decomposition No Decomposition Detected decomposition_confirmed->no_decomposition No review_handling Review Handling Procedures: - Exposure to air? - Contamination? review_storage->review_handling implement_changes Implement Corrective Actions: - Store at 2-8°C - Use amber vials - Store under inert gas review_handling->implement_changes end Continue Experiment implement_changes->end no_decomposition->end

Caption: Troubleshooting workflow for suspected decomposition.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability
ParameterRecommended ConditionRationaleExpected Purity (after 1 year)
Temperature 2-8°C (Refrigerated)Minimizes rates of hydrolysis and other potential degradation reactions.>98%
Ambient (15-25°C)Acceptable for short-term storage, but risk of degradation increases over time.95-98%
Light Exposure In the dark (Amber vial)Prevents potential photodecomposition of the brominated aromatic ring.[3]>98%
Exposed to ambient lightMay lead to gradual degradation.<97%
Atmosphere Tightly sealed containerPrevents ingress of atmospheric moisture, which can cause hydrolysis.[5]>98%
Inert Gas (Nitrogen/Argon)Provides the best protection against moisture and oxidative degradation.>99%
Exposed to airHigh risk of moisture absorption and subsequent hydrolysis.<95%

Disclaimer: The expected purity values are illustrative and based on the chemical properties of the functional groups. Actual stability may vary based on the specific purity of the initial material and the exact storage conditions.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method to determine the purity of this compound and detect its primary hydrolytic degradation products.

Objective: To quantify the purity of this compound and identify the presence of 4-bromobenzoic acid and piperidine-4-carboxylic acid.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (or Trifluoroacetic acid)

  • Reference standards for 4-bromobenzoic acid and piperidine-4-carboxylic acid (optional, for peak identification)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak areas of all components.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • If reference standards are used, identify the retention times of the potential degradation products.

Experimental Workflow for Stability Testing

StabilityTestingWorkflow start Start Stability Study initial_analysis Initial Analysis (T=0) - HPLC Purity - Visual Inspection start->initial_analysis storage_conditions Aliquot and Store Samples under Different Conditions initial_analysis->storage_conditions condition1 Condition 1: 2-8°C, Dark, Sealed storage_conditions->condition1 condition2 Condition 2: 25°C, Dark, Sealed storage_conditions->condition2 condition3 Condition 3: 25°C, Light, Sealed storage_conditions->condition3 condition4 Condition 4: 40°C, 75% RH, Open storage_conditions->condition4 time_points Analyze at Time Points (e.g., 1, 3, 6 months) condition1->time_points condition2->time_points condition3->time_points condition4->time_points analysis HPLC Purity Analysis time_points->analysis data_compilation Compile and Compare Data analysis->data_compilation data_compilation->time_points Next time point end Determine Shelf Life and Optimal Storage Conditions data_compilation->end Study complete

Caption: Workflow for a typical stability study.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(4-bromobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(4-bromobenzoyl)piperidine-4-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the culture medium?

A1: Precipitation of this compound in aqueous-based culture media is often due to its low water solubility.[1] Several factors can contribute to this issue:

  • Poor Aqueous Solubility: The compound is inherently hydrophobic.

  • High Final Concentration: The intended final concentration may exceed its solubility limit in the assay medium.[2]

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to "crash out" of solution.[2][3]

  • pH of the Medium: As a carboxylic acid, the compound's solubility is pH-dependent. The pH of your culture medium may not be optimal for keeping it dissolved.[4][5]

  • Media Components: Interactions with salts, proteins, or other components in the media can sometimes reduce solubility.[3][6]

  • Temperature: Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect solubility.[3][6]

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for use in biological assays.[7][8] It is advisable to prepare a high-concentration stock (e.g., 10-100 mM) in 100% DMSO and store it in aliquots to avoid repeated freeze-thaw cycles.[2][6]

Q3: How can I determine the maximum soluble concentration of this compound in my specific assay medium?

A3: A simple kinetic solubility test can be performed. Prepare a series of dilutions of your DMSO stock solution in your cell culture medium. Visually and microscopically inspect each dilution for any signs of precipitation immediately after preparation and after incubation under your experimental conditions (e.g., 37°C, 5% CO2). The highest concentration that remains clear is considered the maximum soluble concentration for your specific conditions.[2][6]

Q4: Can I adjust the pH of my culture medium to improve solubility?

A4: Yes, for carboxylic acids, increasing the pH (making it more alkaline) will ionize the carboxylic acid group, forming a more soluble carboxylate salt.[5][9] However, it is crucial to ensure that any pH adjustment does not negatively impact the health and viability of your cells or the activity of the biological target. Always validate the effect of the altered pH on your experimental system with appropriate controls.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Culture Media

Problem: A precipitate forms immediately upon diluting the DMSO stock solution of this compound into the cell culture medium.

Troubleshooting Workflow

start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Action: Lower the final concentration and re-test. check_conc->reduce_conc Yes check_dilution Are you performing a rapid, single-step dilution? check_conc->check_dilution No success Problem Resolved reduce_conc->success serial_dilution Action: Use a stepwise serial dilution. Add stock solution dropwise while gently vortexing. check_dilution->serial_dilution Yes check_temp Is the culture medium pre-warmed? check_dilution->check_temp No serial_dilution->success warm_media Action: Always use media pre-warmed to 37°C. check_temp->warm_media No fail Issue Persists: Consider advanced solubilization methods. check_temp->fail Yes warm_media->success

Caption: A decision tree for addressing immediate compound precipitation.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the compound in the media exceeds its aqueous solubility limit.[2]Decrease the final working concentration. Determine the maximum soluble concentration by performing a solubility test.[6]
Rapid Dilution ("Solvent Shock") Adding a concentrated stock solution directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[2][3]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[6]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[6]Always use pre-warmed (37°C) cell culture media for dilutions.[6]
High Solvent Concentration The percentage of DMSO in the final assay volume may be too low to maintain solubility.While keeping DMSO levels as low as possible (typically <0.5% to avoid cell toxicity), ensure consistent solvent concentration across all experimental conditions.[10][11]
Issue 2: Delayed Precipitation After Incubation

Problem: The media with the compound appears clear initially, but a crystalline or cloudy precipitate forms after several hours or days in the incubator.

Potential Cause Explanation Recommended Solution
Metastable Solution The initial solution was supersaturated and thermodynamically unstable, leading to eventual crystallization.Lower the final working concentration to below the determined thermodynamic solubility limit.
Interaction with Media Components The compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes.[3][6]If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation for certain compounds.[6]
pH Shift During Culture Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of a pH-sensitive compound like a carboxylic acid.[6]Monitor the pH of your culture medium, especially in dense cultures. Consider more frequent media changes or using a more strongly buffered medium, while being mindful of cellular health.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including the compound, potentially exceeding its solubility limit.[6][12]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[6]

Advanced Solubilization Strategies

If the above troubleshooting steps are insufficient, consider the following advanced formulation strategies. It is critical to include proper vehicle controls for any new formulation in your experiments to ensure the excipients do not interfere with the assay.

Solubilization Strategy Selection

start Persistent Solubility Issues ph_modification pH Modification start->ph_modification Ionizable Compound? co_solvents Co-solvents start->co_solvents Need for higher stock concentration? cyclodextrins Cyclodextrins start->cyclodextrins Need to enhance aqueous solubility? nanoparticles Nanoparticle Formulation start->nanoparticles Issues with stability or targeted delivery? desc1 Increases solubility of ionizable groups ph_modification->desc1 Adjust pH of media desc2 Improves solvation of hydrophobic compounds co_solvents->desc2 Use of Ethanol, PG desc3 Masks hydrophobic regions, increasing water solubility cyclodextrins->desc3 Forms inclusion complex desc4 Improves stability and dispersibility in aqueous media nanoparticles->desc4 Encapsulation of compound

Caption: Selection guide for advanced solubilization strategies.

Strategy Description Advantages Considerations
pH Adjustment For ionizable compounds like this compound, adjusting the pH of the buffer or media can increase solubility. Increasing the pH will deprotonate the carboxylic acid, making it more soluble in water.[4][5][13]Simple to implement.The pH change must be compatible with the biological system (e.g., cell viability, enzyme activity).
Co-solvents Using a water-miscible organic solvent in addition to DMSO, such as ethanol or propylene glycol, can sometimes improve solubility.[14][15]Can increase the solubility of highly hydrophobic compounds.Potential for cytotoxicity; the final concentration of all solvents must be carefully controlled and tested.[16]
Cyclodextrins These are cyclic oligosaccharides that can encapsulate hydrophobic "guest" molecules, like the compound , within their central cavity, forming an "inclusion complex" with a hydrophilic exterior.[17][18][19][20][21]Can significantly increase aqueous solubility and bioavailability. Generally have low toxicity.[10]The complex formation is specific to the drug and cyclodextrin type. May require empirical testing to find the most suitable cyclodextrin (e.g., HP-β-CD).
Nanoparticle Formulations The compound can be encapsulated within nanoparticles, such as lipid-based nanoparticles (liposomes) or polymeric nanoparticles.[22][23][24]Can improve solubility, stability, and potentially allow for targeted delivery.[25][22]Preparation can be complex and requires specialized equipment and expertise. Characterization of the nanoparticles is essential.

Experimental Protocols

Protocol 1: Stepwise Dilution to Avoid "Solvent Shock"
  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

  • Create an Intermediate Dilution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. To make a 100 µM final concentration from a 50 mM stock (a 1:500 dilution), first perform an intermediate dilution. For example, add 2 µL of the 50 mM stock to 98 µL of pre-warmed medium to get a 1 mM intermediate solution. Mix gently but thoroughly.

  • Prepare the Final Dilution: Add the required volume of the 1 mM intermediate solution to the rest of your pre-warmed culture medium to achieve the final desired concentration. For instance, add 100 µL of the 1 mM intermediate solution to 900 µL of medium to get a final volume of 1 mL at 100 µM.

  • Gentle Mixing: When adding the stock solution at any stage, add it dropwise to the center of the medium while gently swirling or vortexing to ensure rapid and even distribution.[6]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-evaporation Method)

This is a common method for preparing drug-cyclodextrin complexes in a laboratory setting.[17]

  • Dissolve the Compound: Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol or methanol).

  • Dissolve the Cyclodextrin: In a separate container, dissolve a molar excess (e.g., 1:2 drug-to-cyclodextrin ratio) of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in water.

  • Mix the Solutions: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring continuously.

  • Solvent Evaporation: Stir the mixture for 24-48 hours to allow for complex formation. Following this, remove the organic solvent and water under reduced pressure using a rotary evaporator to obtain a solid powder of the inclusion complex.

  • Reconstitution: The resulting powder can be dissolved in your aqueous assay buffer or cell culture medium to the desired final concentration.

  • Validation: It is essential to characterize the complex formation and determine the new solubility limit of the complexed compound. Also, run a vehicle control with the cyclodextrin alone to ensure it has no effect on your assay.

References

Analytical methods for detecting impurities in 1-(4-bromobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-bromobenzoyl)piperidine-4-carboxylic acid. Here, you will find detailed analytical methods for detecting and quantifying impurities.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities can originate from various stages of the manufacturing process and storage.[1] Key sources include:

  • Starting Materials: Unreacted piperidine-4-carboxylic acid and 4-bromobenzoyl chloride.

  • Intermediates: Incomplete reaction products or intermediates from the synthesis process.

  • By-products: Compounds formed from side reactions during the synthesis. A potential by-product could be the ester formed if an alcohol is used as a solvent or is present as an impurity.

  • Degradation Products: Impurities formed due to exposure to stress conditions such as acid, base, heat, light, or oxidizing agents during production or storage.[2][3][4][5]

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the manufacturing process.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A multi-technique approach is often the most effective for comprehensive impurity profiling.[5] Recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separating and quantifying known and unknown impurities. A reverse-phase method is typically suitable for this compound.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique provides high-resolution separation with mass spectrometric detection, enabling the identification and quantification of trace-level impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities, especially when isolated.[7]

Q3: How can I perform a forced degradation study for this compound?

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[2][3][4][5] The following conditions are typically employed:

  • Acid Hydrolysis: Treat the sample with an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: Treat the sample with a basic solution (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C).

  • Photolytic Degradation: Expose the sample to UV and visible light.

The extent of degradation should ideally be in the range of 5-20%.[3]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase.For acidic compounds like this, ensure the mobile phase pH is low enough to keep the analyte in its protonated form. Adding 0.1% trifluoroacetic acid (TFA) can improve peak shape.
Column overload.Dilute the sample and reinject. If the peak shape improves, the original sample was overloading the column.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Poor Resolution Inappropriate mobile phase composition.Optimize the mobile phase by varying the organic modifier percentage or trying a different organic solvent (e.g., methanol instead of acetonitrile).
Unsuitable stationary phase.Consider a column with a different stationary phase chemistry.
Ghost Peaks Contaminated mobile phase or injector carryover.Prepare fresh mobile phase using high-purity solvents. Implement a robust needle wash procedure in the autosampler.
Baseline Drift/Noise Mobile phase not properly degassed.Degas the mobile phase before use.
Contaminated detector cell.Flush the detector cell with a strong, appropriate solvent.
Fluctuating column temperature.Use a column oven to maintain a stable temperature.
Sample Preparation
Problem Potential Cause Troubleshooting Steps
Low Analyte Recovery Incomplete dissolution of the sample.Use a solvent in which the analyte is freely soluble. Sonication can aid dissolution.
Adsorption of the analyte to container surfaces.Use silanized glassware or polypropylene vials.
Inconsistent Results Sample instability in the chosen solvent.Analyze samples immediately after preparation or store them under appropriate conditions (e.g., refrigerated, protected from light).
Inaccurate sample dilution.Use calibrated pipettes and volumetric flasks for all dilutions.

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is a starting point and may require optimization for specific impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 50 50
    25 10 90
    30 10 90
    31 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

UPLC-MS/MS Method for Trace Impurity Analysis

This method is suitable for detecting and quantifying low-level impurities.

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: A suitable gradient should be developed to ensure separation of all potential impurities. A starting point could be a linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be evaluated.

  • MS Detection: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.

NMR Analysis for Structural Elucidation
  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons.

    • ¹³C NMR: Provides information about the carbon framework.

    • 2D NMR (COSY, HSQC, HMBC): Helps to establish connectivity between atoms and elucidate the complete structure.

Data Presentation

Table 1: Hypothetical HPLC-UV Data for Impurity Profiling

Peak IDRetention Time (min)Relative Retention TimeArea (%)Potential Identity
13.50.580.08Piperidine-4-carboxylic acid
26.01.0099.5This compound
37.21.200.15Unknown Impurity 1
49.81.630.124-bromobenzoic acid
511.51.920.15Unknown Impurity 2

Table 2: Hypothetical UPLC-MS/MS Data for Potential Impurities

ImpurityPrecursor Ion (m/z)Product Ion (m/z)Limit of Quantification (ppm)
Piperidine-4-carboxylic acid130.0884.085
4-bromobenzoic acid198.96154.962
Unknown Impurity 1[To be determined][To be determined]-
Unknown Impurity 2[To be determined][To be determined]-

Visualizations

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample Bulk Sample of this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC-UV for Quantification Dissolution->HPLC Inject UPLC_MS UPLC-MS/MS for Identification & Trace Analysis Dissolution->UPLC_MS Inject Quantification Quantify Impurities HPLC->Quantification Identification Identify Impurities UPLC_MS->Identification NMR NMR for Structural Elucidation of Unknowns Structure Elucidate Structure NMR->Structure Identification->NMR Isolate for NMR

Analytical Workflow for Impurity Detection.

Troubleshooting_Workflow start Poor Chromatographic Result (e.g., Peak Tailing, Poor Resolution) check_method Verify Method Parameters (Mobile Phase, Flow Rate, Temp.) start->check_method check_sample Investigate Sample Preparation (Concentration, Solvent) start->check_sample check_column Evaluate Column Health (Age, Contamination) start->check_column optimize_method Optimize Method (Gradient, pH, Additives) check_method->optimize_method dilute_sample Dilute Sample check_sample->dilute_sample flush_column Flush or Replace Column check_column->flush_column end Improved Chromatography optimize_method->end dilute_sample->end flush_column->end

Troubleshooting Logic for HPLC Issues.

References

Strategies to improve the stereoselectivity in the synthesis of piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to overcome common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted piperidine derivatives.

Question 1: I am observing low diastereoselectivity in my Pictet-Spengler reaction. What are the potential causes and how can I improve the stereochemical outcome?

Answer:

Low diastereoselectivity in the Pictet-Spengler reaction for synthesizing piperidine derivatives can stem from several factors. The reaction involves the formation of an iminium ion followed by cyclization, and the facial selectivity of the nucleophilic attack on this ion dictates the final stereochemistry.[1]

Potential Causes:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to decreased selectivity.[1]

  • Acid Catalyst: The type and concentration of the acid catalyst can influence the geometry of the iminium ion intermediate and the transition state of the cyclization, thereby affecting stereoselectivity.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition states leading to different diastereomers.[1]

  • Substrate Control: The steric and electronic properties of the substituents on both the β-arylethylamine and the aldehyde/ketone can significantly influence the preferred direction of cyclization.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[1]

  • Screen Acid Catalysts: Evaluate various Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and their concentrations. In some cases, milder conditions may yield better results.[1]

  • Vary the Solvent: Experiment with solvents of different polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.[1]

  • Modify the Substrate: If feasible, consider altering protecting groups or other substituents on the starting materials to introduce greater steric hindrance that favors the formation of the desired isomer.[1]

G Troubleshooting Low Diastereoselectivity start Low Diastereoselectivity Observed temp Optimize Temperature|Screen lower temperatures (e.g., 0°C, -20°C, -78°C) start->temp catalyst Screen Acid Catalysts|Vary Brønsted/Lewis acids (TFA, HCl, BF₃·OEt₂) and concentration temp->catalyst No Improvement analysis Analyze Stereoselectivity|(Chiral HPLC/GC, NMR) temp->analysis Improvement solvent Vary Solvent|Test different polarities (Toluene, DCM, ACN) catalyst->solvent No Improvement catalyst->analysis Improvement substrate Modify Substrate|Change protecting groups or substituents to increase steric hindrance solvent->substrate No Improvement solvent->analysis Improvement substrate->analysis Improvement end Improved Diastereoselectivity analysis->end

Troubleshooting workflow for low diastereoselectivity.
Question 2: My enzymatic reduction of a piperidinone precursor is showing low enantiomeric excess (ee). How can I improve the stereoselectivity?

Answer:

Low enantiomeric excess in the bioreduction of a piperidinone can be attributed to several factors related to the enzyme and reaction conditions.

Potential Causes:

  • Enzyme Selection: The chosen carbonyl reductase (CRED) may not have the optimal substrate specificity for your particular piperidinone derivative.

  • Cofactor Regeneration: Inefficient regeneration of the nicotinamide cofactor (NADH or NADPH) can limit the reaction rate and potentially affect selectivity.[1]

  • Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme, leading to incomplete conversion and lower ee.[1]

  • pH and Temperature: The activity and selectivity of enzymes are highly sensitive to the pH and temperature of the reaction medium.[1]

Troubleshooting Steps:

  • Screen a Panel of Enzymes: Test a variety of carbonyl reductases to find one with high selectivity for your substrate.

  • Optimize Cofactor Regeneration: If using an isolated enzyme, employ an efficient cofactor regeneration system, such as a glucose/glucose dehydrogenase or formate/formate dehydrogenase system.[1]

  • Control Substrate Concentration: Perform the reaction at lower substrate concentrations or use a fed-batch approach to avoid substrate inhibition.[1]

  • Optimize Reaction Parameters: Systematically vary the pH and temperature of the reaction to find the optimal conditions for both enzyme activity and stereoselectivity.[1]

Question 3: I am struggling with the purification of my chiral piperidine derivative. What are some common challenges and how can I address them?

Answer:

Purification of piperidine derivatives can be challenging due to their basic nature and potential for diastereomer co-elution.

Common Challenges & Solutions:

  • Peak Tailing on Silica Gel: The basic piperidine nitrogen can interact strongly with acidic silica gel, leading to poor separation.

    • Solution: Use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to suppress this interaction. Alternatively, consider using a different stationary phase like alumina or reversed-phase silica (C18).[1]

  • Separation of Diastereomers: Diastereomers can have very similar polarities, making them difficult to separate by column chromatography.

    • Solution:

      • Protecting Group Modification: Temporarily introducing a bulky protecting group can sometimes exaggerate the conformational differences between diastereomers, facilitating separation.

      • Crystallization: Attempt to purify the product by crystallization, which can be a highly effective method for separating diastereomers.

      • Salt Formation: Convert the piperidine derivative to a salt (e.g., hydrochloride, tartrate) to facilitate purification by crystallization.[1]

Frequently Asked Questions (FAQs)

Question 1: What are the main strategies for achieving stereoselectivity in piperidine synthesis?

Answer:

There are three primary approaches to induce stereoselectivity in the synthesis of piperidine derivatives:

  • Chiral Auxiliary-Based Methods: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. Carbohydrate-derived auxiliaries, such as those from D-arabinopyranosylamine, have been successfully used.[2][3]

  • Catalytic Asymmetric Synthesis: A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. This is a highly efficient approach and can be broadly categorized into:

    • Organocatalysis: Utilizes small, chiral organic molecules (e.g., proline derivatives) to catalyze reactions like Michael additions and Mannich reactions.[4]

    • Metal Catalysis: Employs a chiral ligand coordinated to a metal center (e.g., Rhodium, Iridium, Palladium) to catalyze reactions such as hydrogenation, [2+2+2] cycloadditions, and C-H functionalization.[5][6][7]

  • Substrate-Controlled Synthesis: The inherent chirality of the starting material or a substituent on the substrate directs the stereochemical outcome of subsequent transformations. An example is the diastereoselective hydrogenation of substituted pyridines.[8]

G Strategies for Stereoselective Piperidine Synthesis start Desired Chiral Piperidine strategy Select a Stereoselective Strategy start->strategy auxiliary Chiral Auxiliary|Temporary attachment of a chiral group to guide the reaction. (e.g., Carbohydrate-based) strategy->auxiliary Stoichiometric Chiral Source catalytic Asymmetric Catalysis|Use of a chiral catalyst to induce enantioselectivity. strategy->catalytic Substoichiometric Chiral Source substrate_ctrl Substrate Control|Existing stereocenter in the starting material directs the stereochemical outcome. strategy->substrate_ctrl Inherent Chirality product Enantiomerically/Diastereomerically Enriched Piperidine auxiliary->product organo Organocatalysis (e.g., Proline derivatives) catalytic->organo metal Metal Catalysis (e.g., Rh, Ir, Pd with chiral ligands) catalytic->metal substrate_ctrl->product organo->product metal->product

Decision-making workflow for selecting a stereoselective strategy.
Question 2: When should I consider using an organocatalytic approach?

Answer:

Organocatalysis is an excellent choice for the asymmetric synthesis of complex piperidine scaffolds under mild and often environmentally friendly conditions. It is particularly powerful for constructing multiple stereocenters in a single step through cascade or domino reactions. For instance, an O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization process to form four contiguous stereocenters with excellent enantioselectivity. Consider organocatalysis when you need to perform asymmetric Aldol, Mannich, or Michael addition reactions to build your piperidine precursor.

Question 3: What are the advantages of using metal-catalyzed asymmetric hydrogenation?

Answer:

Asymmetric hydrogenation of pyridinium salts or substituted pyridines is a highly effective and atom-economical method for producing chiral piperidines. Recent advances have led to catalysts that operate under mild conditions with high efficiency. For example, iridium and rhodium catalysts with chiral phosphine ligands can achieve excellent enantioselectivity and diastereoselectivity in the hydrogenation of various substituted pyridinium salts.[6][7] This method is advantageous when starting from readily available pyridine precursors and when high enantiomeric excess is critical.

Data Presentation: Stereoselectivity in Piperidine Synthesis

Table 1: Organocatalytic Domino Reactions
CatalystReaction TypeSubstratesDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Quinine-derived squaramideMichael/hemiaminal formation1,3-dicarbonyl, β-nitroolefin, aldimine>20:195-99%
O-TMS diphenylprolinolMichael/aminalizationAldehydes, nitroolefins>95:590-99%
Table 2: Metal-Catalyzed Asymmetric Reactions
Metal/LigandReaction TypeSubstratesDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
[Rh(COD)Cl]₂ / Chiral DieneAsymmetric CarbometalationPhenyl pyridine-1(2H)-carboxylate, arylboronic acidN/Aup to 96%
Rh(cod)₂OTf / JosiPhosAsymmetric HydrogenationN-benzylated 3-substituted pyridinium saltsN/Aup to 90%
Ir-catalystAsymmetric Hydrogenation5-hydroxypicolinate pyridinium salts>20:1up to 97%
Rh(I) catalyst[2+2+2] CycloadditionAlkenylisocyanates, alkynes>19:1 (after reduction)High

Experimental Protocols

Protocol 1: Organocatalytic Domino Reaction for Polysubstituted Piperidines

This protocol is based on a quinine-derived squaramide catalyzed domino reaction.

Materials:

  • Quinine-derived squaramide catalyst

  • 1,3-dicarbonyl compound

  • β,γ-unsaturated-α-keto ester

  • Aldimine

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Catalyst Preparation: To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the quinine-derived squaramide catalyst (0.025 mmol, 10 mol%).

  • Reagent Addition: Add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), the β,γ-unsaturated-α-keto ester (0.25 mmol, 1.0 equiv), and the aldimine (0.5 mmol, 2.0 equiv).

  • Solvent and Reaction: Add anhydrous dichloromethane (CH₂Cl₂) (0.2 mL) and cool the mixture to -25 °C. Stir the reaction at this temperature for the required time (monitor by TLC, typically 12-24 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired polysubstituted piperidine.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess using ¹H NMR and chiral HPLC analysis, respectively.

Protocol 2: Rh-Catalyzed Asymmetric Carbometalation

This protocol describes the synthesis of 3-substituted tetrahydropyridines, which can be further reduced to piperidines.

Materials:

  • [Rh(COD)Cl]₂

  • Chiral diene ligand (e.g., (R)-BINAP)

  • Phenyl pyridine-1(2H)-carboxylate

  • Arylboronic acid

  • Cesium hydroxide (CsOH)

  • Anhydrous THF, Toluene, and Water

Procedure:

  • Catalyst Pre-formation: In a glovebox, add [Rh(COD)Cl]₂ (1.0 equiv) and the chiral diene ligand (2.2 equiv) to a vial. Add anhydrous THF and stir for 30 minutes.

  • Reaction Setup: In a separate reaction vessel, add the phenyl pyridine-1(2H)-carboxylate (1.0 equiv), the arylboronic acid (3.0 equiv), and the pre-formed catalyst solution.

  • Reagent Addition: Add toluene, THF, and water in a 1:1:1 ratio. Add an aqueous solution of CsOH (2.0 equiv).

  • Reaction: Seal the vessel and stir the reaction mixture at 70 °C for 20 hours.

  • Workup: After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate) and wash the combined organic layers with brine.

  • Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography. Analyze the enantiomeric excess by chiral HPLC.

Protocol 3: Diastereoselective Hydrogenation of a Substituted Pyridine

This protocol outlines a general procedure for the cis-hydrogenation of a substituted pyridine using a heterogeneous catalyst.

Materials:

  • Substituted pyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 equiv) and glacial acetic acid as the solvent.

  • Catalyst Addition: Under an inert atmosphere, add PtO₂ (Adams' catalyst), typically 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol or ethyl acetate.

  • Purification and Analysis: Concentrate the filtrate under reduced pressure. If necessary, basify with a suitable base (e.g., NaOH or NaHCO₃) and extract with an organic solvent. Purify the crude product by column chromatography or crystallization. Analyze the diastereoselectivity by ¹H NMR.

References

Validation & Comparative

Validation of 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid as a Putative Carbonic Anhydrase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid as a potential enzyme inhibitor. Based on evidence from structurally related molecules, this document hypothesizes its activity against human Carbonic Anhydrase II (hCA II) and presents a framework for its experimental validation. The information herein is intended to support further research and development in the field of enzyme inhibition.

Introduction to this compound

This compound is a synthetic compound featuring a piperidine-4-carboxylic acid core. This scaffold is of significant interest in medicinal chemistry due to its prevalence in various biologically active molecules, including enzyme inhibitors. While direct studies on this specific compound are limited, derivatives of 1-benzoyl-piperidine-4-carboxylic acid have demonstrated inhibitory activity against several enzymes. Notably, compounds with similar structural motifs, such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, have been identified as potent inhibitors of human carbonic anhydrases (hCA)[1]. Furthermore, the related molecule 1-(4-Bromobenzoyl)-4-methylpiperidine has also been suggested as a potential inhibitor of hCAs. These findings provide a strong rationale for investigating this compound as a potential inhibitor of carbonic anhydrases.

Comparative Analysis of Enzyme Inhibition

This section compares the hypothesized inhibitory activity of this compound against human Carbonic Anhydrase II (hCA II) with established inhibitors of this enzyme. The data for the target compound is hypothetical and serves as a benchmark for future experimental validation.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Inhibition TypeReference
This compound hCA II ~150 (Hypothetical) ~75 (Hypothetical) Competitive (Hypothesized) N/A
AcetazolamidehCA II8.912Non-competitive[1]
DorzolamidehCA II3.50.53Competitive
BrinzolamidehCA II3.10.31Competitive
CelecoxibhCA II23001800Competitive[2]
FurosemidehCA II320-Competitive[2]
HalazonehCA II740-Competitive[2]

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of a test compound against hCA II, based on the enzyme's esterase activity.

Materials and Reagents:

  • Human Carbonic Anhydrase II (lyophilized powder)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • This compound (test inhibitor)

  • Acetazolamide (positive control inhibitor)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare a stock solution of NPA in DMSO.

    • Prepare stock solutions of the test inhibitor and positive control in DMSO. Serially dilute these stock solutions to obtain a range of concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 160 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the hCA II solution to each well (except for the blank).

    • Add 10 µL of the test inhibitor or control inhibitor solution at various concentrations to the respective wells. For the control (no inhibitor), add 10 µL of DMSO.

    • Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 10 µL of the NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is known.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare hCA II Solution A1 Dispense Buffer, Enzyme, and Inhibitor into 96-well plate P1->A1 P2 Prepare Substrate (NPA) Solution A3 Add Substrate (NPA) to initiate reaction P2->A3 P3 Prepare Inhibitor Solutions (Test Compound & Control) P3->A1 A2 Pre-incubate for 10 min A1->A2 A2->A3 A4 Measure Absorbance at 405 nm (Kinetic Reading) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 and Ki values D3->D4

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Carbonic Anhydrase II in pH Regulation Signaling

signaling_pathway CO2 CO2 + H2O hCAII hCA II CO2->hCAII Reversible Reaction HCO3 HCO3- + H+ pH_reg Intracellular pH Regulation HCO3->pH_reg ion_trans Ion Transport HCO3->ion_trans fluid_sec Fluid Secretion HCO3->fluid_sec hCAII->HCO3 Inhibitor 1-(4-bromobenzoyl)piperidine- 4-carboxylic acid Inhibitor->hCAII Inhibition

Caption: Role of hCA II in pH regulation and its potential inhibition.

Conclusion

While direct experimental validation of this compound as an enzyme inhibitor is pending, its structural similarity to known carbonic anhydrase inhibitors suggests it is a promising candidate for further investigation. The comparative data and detailed experimental protocol provided in this guide offer a solid foundation for researchers to validate its potential inhibitory activity against human Carbonic Anhydrase II. Successful validation could position this compound as a novel lead for the development of therapeutics targeting carbonic anhydrase-related pathologies.

References

The Structure-Activity Relationship of 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While a comprehensive structure-activity relationship (SAR) study dedicated specifically to 1-(4-bromobenzoyl)piperidine-4-carboxylic acid derivatives is not extensively documented in publicly available research, analysis of related piperidine-based compounds provides valuable insights into how structural modifications may influence biological activity. This guide synthesizes findings from analogous series of compounds to extrapolate potential SAR trends and offers a framework for the systematic evaluation of this chemical scaffold.

The this compound core represents a versatile scaffold in medicinal chemistry. The piperidine ring provides a three-dimensional structure, the 4-bromobenzoyl group can engage in various receptor interactions, and the carboxylic acid at the 4-position offers a handle for further modification or can itself be a key pharmacophoric feature. This guide will explore the known impact of modifications to each of these regions based on data from related compound classes.

Comparative Analysis of Structural Modifications

To understand the potential SAR of this compound derivatives, we can draw parallels from studies on N-benzoylpiperidine and piperidine-4-carboxamide analogues investigated for various therapeutic targets.

The N-Acyl Group: Importance of the Benzoyl Moiety

The N-acyl group plays a crucial role in anchoring the molecule to its biological target. In many reported series of piperidine-based inhibitors, the nature and substitution pattern of the benzoyl ring significantly modulate potency and selectivity.

  • Halogen Substitution: The presence of a halogen, such as the bromine in the 4-position of the benzoyl ring, is a common feature in bioactive molecules. Halogen atoms can increase lipophilicity, which may enhance membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction with biological targets. In a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide derivatives acting as M1 muscarinic acetylcholine receptor antagonists, substitutions on the benzoyl ring, including halogens, led to varied potencies. For instance, a 2-chloro substitution resulted in a submicromolar IC50 value.[1]

  • Other Substituents: In a study of anti-acetylcholinesterase agents based on a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine scaffold, bulky substituents in the para-position of the benzamide led to a substantial increase in activity.[2] This suggests that the 4-position of the benzoyl ring is a critical point for modification and that steric bulk can be advantageous, depending on the target.

The Piperidine-4-Carboxylic Acid Moiety

The piperidine-4-carboxylic acid portion of the molecule offers multiple avenues for modification, each with the potential to significantly alter the compound's pharmacological profile.

  • Carboxylic Acid Bioisosteres: The carboxylic acid group is often a key hydrogen bond donor and acceptor. However, it can also lead to poor pharmacokinetic properties due to its charge at physiological pH. Replacing the carboxylic acid with bioisosteres such as tetrazoles or other acidic heterocycles is a common strategy to improve oral bioavailability and metabolic stability while retaining the key interactions.

  • Amide and Ester Derivatives: Conversion of the carboxylic acid to an amide or ester is a straightforward modification that can drastically change the compound's properties. Amidation, in particular, introduces new vectors for hydrogen bonding and can be used to explore the chemical space around the core scaffold. For example, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were synthesized and evaluated as human carbonic anhydrase inhibitors, demonstrating that the nature of the amide substituent is critical for potency and selectivity.[3] Although the N-acyl group is different, this study highlights the importance of the carboxamide modification at the 4-position.

The following table summarizes the inhibitory activity of a selection of these related piperidine-4-carboxamide derivatives against different carbonic anhydrase isoforms.

CompoundR Group (Amide Substituent)hCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
5 3-methoxyphenyl38.65.83.916.4
6 4-methoxyphenyl7.93.70.910.3
9 4-fluorophenyl8.95.61.111.2
10 4-chlorophenyl9.74.41.212.1

Data from the study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as carbonic anhydrase inhibitors.[3]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

General Synthesis of 1-(4-bromobenzoyl)piperidine-4-carboxamides

A general procedure for the synthesis of amide derivatives from this compound would involve the following steps:

  • Activation of the Carboxylic Acid: To a solution of this compound in an appropriate solvent (e.g., dichloromethane or DMF), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is added, along with a base like triethylamine or diisopropylethylamine.

  • Amide Bond Formation: The desired amine is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization to yield the final amide derivative.

In Vitro Enzyme Inhibition Assay (Example: Carbonic Anhydrase)

The inhibitory activity against human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow CO2 hydration assay.

  • Enzyme and Substrate Preparation: Recombinant hCA isoforms are used. A CO2-saturated solution is prepared by bubbling CO2 gas through water.

  • Assay Procedure: The assay is performed in a suitable buffer (e.g., Tris-HCl) at a specific pH. The enzyme is pre-incubated with varying concentrations of the inhibitor. The reaction is initiated by mixing the enzyme-inhibitor solution with the CO2-saturated solution.

  • Data Analysis: The rate of CO2 hydration is monitored by the change in pH using a pH indicator. The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration. The Ki values are then calculated using the Cheng-Prusoff equation.

Proposed Workflow for SAR Exploration

For a systematic SAR study of this compound derivatives, the following workflow is proposed.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Core This compound Library Library of Derivatives Core->Library Systematic Modifications Primary_Assay Primary Target-Based Assay (e.g., Enzyme Inhibition) Library->Primary_Assay Screening Secondary_Assay Secondary Cellular Assay (e.g., Cytotoxicity) Primary_Assay->Secondary_Assay Hit Confirmation ADME In Vitro ADME Profiling (Solubility, Stability) Secondary_Assay->ADME Hit Characterization SAR_Analysis Structure-Activity Relationship Analysis ADME->SAR_Analysis Data Input Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identify Key Moieties Lead_Opt->Core Iterative Design

Caption: Proposed workflow for the systematic SAR exploration of novel derivatives.

This workflow outlines a rational approach to drug discovery, starting from a core scaffold and iteratively improving its biological activity and drug-like properties through cycles of design, synthesis, and testing.

References

Comparative Analysis of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid with Known GPCR Modulators: A Structural Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data on the biological activity of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid as a G protein-coupled receptor (GPCR) modulator is not currently available in the public domain. This guide, therefore, provides a comparative analysis based on its structural features in the context of known GPCR modulators. The information presented is intended to serve as a scientific framework for potential future investigations.

G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them major drug targets.[1][2][3] The modulation of these receptors can be achieved through various types of ligands, including orthosteric agonists and antagonists that bind to the endogenous ligand binding site, as well as allosteric modulators that bind to a distinct site.[4][5][6] Allosteric modulators can be further classified as positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand, or negative allosteric modulators (NAMs), which reduce it.[1][2][5] This guide examines the structural characteristics of this compound and compares them to those of established GPCR modulators.

Structural Features of this compound

The molecule this compound possesses several chemical features that are common in known GPCR ligands:

  • Piperidine Scaffold: The piperidine ring is a common motif in many centrally active drugs and is present in the structure of numerous GPCR modulators. This scaffold provides a rigid framework that can orient functional groups in a specific spatial arrangement for receptor interaction.

  • Carboxylic Acid Group: The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, or it can be ionized at physiological pH, forming a salt bridge with basic residues (like arginine or lysine) in the receptor binding pocket. This is a key interaction for many GPCR ligands.

  • Bromobenzoyl Group: The bromobenzoyl group introduces a degree of lipophilicity and the potential for halogen bonding, which is an increasingly recognized interaction in drug-receptor binding. The benzoyl moiety can participate in aromatic interactions, such as pi-pi stacking or cation-pi interactions.

Comparative Data of Known GPCR Modulators

To provide a context for comparison, the following table summarizes key pharmacological data for representative examples of known GPCR modulators acting on different receptors. This data illustrates the range of affinities and potencies that are typically observed.

ModulatorTarget GPCRModulator TypeBinding Affinity (Ki)Functional Potency (EC50/IC50)
Diazepam GABA-A ReceptorPAM~50 nMPotentiates GABA effect
Maraviroc CCR5NAM~1-10 nMIC50 ~2 nM (for HIV entry)
Pirenzepine M1 Muscarinic ReceptorOrthosteric Antagonist~10-20 nMIC50 ~15 nM
Iperoxo M3 Muscarinic ReceptorOrthosteric Agonist~5 nMEC50 ~10 nM

Note: This table presents approximate values from various sources for illustrative purposes.

Potential Signaling Pathways and Experimental Evaluation

GPCRs signal through various intracellular pathways, primarily mediated by G proteins (Gs, Gi/o, Gq/11) or through β-arrestin recruitment.[7] The specific pathway activated depends on the receptor and the ligand.

Canonical GPCR Signaling Pathway (Gs Pathway)

Gs_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR GPCR (7-TM Receptor) Agonist->GPCR Binds G_Protein G Protein (αsβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: A simplified diagram of the Gs protein-coupled receptor signaling pathway.

To determine if this compound modulates a specific GPCR, a series of in vitro experiments would be necessary.

Experimental Workflow for GPCR Modulator Characterization

Experimental_Workflow Start Test Compound: 1-(4-bromobenzoyl)piperidine- 4-carboxylic acid Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, Calcium Flux) Start->Functional_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Determine_Potency Determine Potency (EC50/IC50) and Efficacy Functional_Assay->Determine_Potency Conclusion Characterize as Orthosteric/Allosteric Modulator Determine_Ki->Conclusion Allosterism_Test Allosteric Modulation Assay (in presence of orthosteric ligand) Determine_Potency->Allosterism_Test Determine_Modulation Determine PAM/NAM activity (α and β values) Allosterism_Test->Determine_Modulation Determine_Modulation->Conclusion

Caption: A typical experimental workflow for characterizing a novel GPCR modulator.

Experimental Protocols

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for a specific GPCR.

  • Methodology:

    • Prepare cell membranes expressing the target GPCR.

    • Incubate the membranes with a known radiolabeled ligand (e.g., [3H]-NMS for muscarinic receptors) at a fixed concentration.

    • Add increasing concentrations of the unlabeled test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • The IC50 value (concentration of test compound that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

2. cAMP Functional Assay

  • Objective: To measure the effect of the test compound on the production of cyclic AMP (cAMP), a second messenger for Gs- and Gi/o-coupled receptors.

  • Methodology:

    • Culture cells expressing the target GPCR.

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • For Gi/o-coupled receptors, stimulate the cells with an agonist like forskolin to induce cAMP production.

    • Add increasing concentrations of the test compound.

    • Incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

3. β-Arrestin Recruitment Assay

  • Objective: To measure the ability of the test compound to promote the interaction between the GPCR and β-arrestin.

  • Methodology:

    • Use a cell line co-expressing the target GPCR fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.

    • Upon ligand binding and receptor activation, β-arrestin is recruited to the receptor, bringing the two protein fragments together to form a functional enzyme.

    • Add a substrate for the enzyme and measure the resulting signal (e.g., chemiluminescence).

    • Generate a dose-response curve to determine the EC50 of the test compound.

Logical Framework for Comparative Analysis

The following diagram illustrates the logical steps involved in comparing a novel compound to known GPCR modulators.

Comparative_Analysis cluster_analysis Comparative Analysis Compound Novel Compound: 1-(4-bromobenzoyl)piperidine- 4-carboxylic acid Structural_Comparison Structural Feature Comparison Compound->Structural_Comparison Pharmacological_Comparison Pharmacological Data Comparison (Binding, Potency, Efficacy) Compound->Pharmacological_Comparison Requires Experimental Data Known_Modulators Known GPCR Modulators (PAMs, NAMs, Orthosteric) Known_Modulators->Structural_Comparison Known_Modulators->Pharmacological_Comparison Conclusion Classification and Novelty Assessment Structural_Comparison->Conclusion Mechanism_Comparison Mechanism of Action Comparison (Orthosteric vs. Allosteric) Pharmacological_Comparison->Mechanism_Comparison Mechanism_Comparison->Conclusion

Caption: A logical diagram for the comparative analysis of a novel compound with known GPCR modulators.

References

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid, a synthetic compound featuring the privileged benzoylpiperidine scaffold. Due to a lack of publicly available, direct experimental data for this specific molecule, this profile is constructed based on the known cross-reactivity patterns of structurally similar compounds. The insights provided herein are intended to guide hypothesis-driven experimental validation of its selectivity and potential off-target liabilities.

The benzoylpiperidine moiety is a well-established pharmacophore found in numerous centrally active agents, particularly those targeting aminergic G-protein coupled receptors (GPCRs).[1] The presence of a halogenated benzoyl group, in this case, a 4-bromobenzoyl substituent, is a key feature influencing binding affinity and selectivity. For instance, the analogous 4-fluorobenzoylpiperidine is a known structural motif in potent antagonists of the serotonin 5-HT2A receptor.[1] Furthermore, the piperidine ring itself is a common scaffold in a wide array of bioactive molecules, and its derivatives have been reported to interact with various targets, including enzymes and other receptors.[2][3]

Comparative Analysis of Potential Cross-Reactivity

Based on the known pharmacology of analogous compounds, this compound is predicted to exhibit affinity for a range of protein targets. This section presents a hypothetical cross-reactivity profile against a panel of selected targets, highlighting potential on- and off-target interactions. The presented affinity values (Ki) are illustrative and derived from published data for structurally related compounds to provide a comparative context.

Table 1: Predicted Cross-Reactivity Profile of this compound and Key Alternatives

Target ClassTargetThis compound (Predicted Ki, nM)Alternative 1: Ketanserin (5-HT2A/α1 Antagonist) (Experimental Ki, nM)Alternative 2: Haloperidol (D2 Antagonist) (Experimental Ki, nM)Alternative 3: Acetazolamide (Carbonic Anhydrase Inhibitor) (Experimental Ki, nM)
GPCRs 5-HT2A Receptor5 - 502.11.5>10,000
Dopamine D2 Receptor50 - 2001601.2>10,000
α1-Adrenergic Receptor100 - 5002.518>10,000
Sigma1 Receptor50 - 2501803.2>10,000
Enzymes Acetylcholinesterase>1000>10,000>10,000>10,000
Carbonic Anhydrase II500 - 2000>10,000>10,00012
Carbonic Anhydrase IX200 - 1000>10,000>10,00025

Experimental Protocols for Cross-Reactivity Profiling

To empirically determine the selectivity of this compound, a tiered experimental approach is recommended. This should involve initial broad screening followed by more focused quantitative assays.

Tier 1: Broad Panel Screening (e.g., Kinase and GPCR Panels)

A cost-effective initial step is to screen the compound at a single high concentration (e.g., 10 µM) against a broad panel of targets. Commercial services offer comprehensive panels covering hundreds of kinases, GPCRs, ion channels, and enzymes.

Experimental Workflow: Broad Panel Screening

G compound Test Compound (10 µM) panels Target Panels (Kinases, GPCRs, etc.) compound->panels Incubate assay Biochemical or Binding Assays panels->assay data_acq Data Acquisition assay->data_acq data_an Data Analysis (% Inhibition) data_acq->data_an hit_id Hit Identification (>50% Inhibition) data_an->hit_id follow_up Tier 2 Assays hit_id->follow_up G cluster_membrane Cell Membrane ht2a 5-HT2A Receptor gq Gq/11 ht2a->gq Activates plc PLC gq->plc pip2 PIP2 plc->pip2 Hydrolyzes serotonin Serotonin serotonin->ht2a compound 1-(4-bromobenzoyl)piperidine- 4-carboxylic acid compound->ht2a dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates ca_release Ca2+ Release ip3->ca_release cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response G compound 1-(4-bromobenzoyl)piperidine- 4-carboxylic acid scaffold Benzoylpiperidine Scaffold compound->scaffold gpcr GPCR Binding (e.g., 5-HT2A, D2) scaffold->gpcr High Likelihood enzyme Enzyme Inhibition (e.g., CA) scaffold->enzyme Possible off_target Off-Target Effects gpcr->off_target on_target On-Target Efficacy gpcr->on_target enzyme->off_target phenotype Observed Phenotype off_target->phenotype on_target->phenotype

References

Benchmarking 1-(4-bromobenzoyl)piperidine-4-carboxylic acid Against a Standard Inhibitor for Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the inhibitory potential of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid against a well-established standard inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. While specific inhibitory data for this compound is not currently available in the public domain, this document outlines the necessary experimental protocols and data presentation structures to facilitate a direct and objective comparison once such data is generated. The guide leverages known data for the potent and selective FAAH inhibitor, PF-3845, as the benchmark standard.

Introduction to FAAH and its Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide.[1] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling, which is involved in pain, inflammation, and mood regulation.[1] Inhibition of FAAH leads to an increase in endogenous anandamide levels, offering a promising therapeutic strategy for various conditions. The development of FAAH inhibitors is a significant area of research in drug discovery.

Comparative Analysis of Inhibitors

A direct quantitative comparison of inhibitory potency is crucial for benchmarking a novel compound. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) under standardized assay conditions.

Note: The inhibitory activity for this compound against FAAH is not publicly available at the time of this publication. The table below is presented as a template for data comparison once experimental values are obtained.

InhibitorTargetType of InhibitionIC50Ki
This compoundHuman FAAHTo be determinedData not availableData not available
PF-3845Human FAAHIrreversible-0.23 µM[2]

Signaling Pathway of FAAH and its Inhibition

The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the mechanism of its inhibition.

FAAH_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Endocannabinoid Synthesis Endocannabinoid Synthesis Anandamide_pre Anandamide Endocannabinoid Synthesis->Anandamide_pre releases Anandamide_synapse Anandamide Anandamide_pre->Anandamide_synapse Anandamide_post Anandamide Anandamide_synapse->Anandamide_post FAAH FAAH Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation hydrolyzes Anandamide_post->FAAH Inhibitor This compound or PF-3845 Inhibitor->FAAH Inhibits

FAAH signaling and inhibition.

Experimental Protocols

To ensure a valid comparison, standardized experimental protocols are essential. Below is a detailed methodology for a fluorometric in vitro FAAH inhibition assay, which can be used to determine the IC50 value of this compound.

In Vitro Fluorometric FAAH Inhibition Assay

This assay measures the enzymatic activity of FAAH by detecting the fluorescence of a product generated from a non-fluorescent substrate.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • This compound (test compound)

  • PF-3845 (standard inhibitor)

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound and the standard inhibitor in DMSO. Further dilute these in FAAH Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Preparation: Thaw the recombinant FAAH enzyme on ice and dilute it to the working concentration in cold FAAH Assay Buffer.

  • Assay Plate Setup:

    • Test wells: Add the diluted test compound to the wells.

    • Standard wells: Add the diluted standard inhibitor to the wells.

    • Control wells (100% activity): Add FAAH Assay Buffer with the same final concentration of DMSO as the test wells.

    • Blank wells (no enzyme): Add FAAH Assay Buffer with DMSO.

  • Enzyme Addition: Add the diluted FAAH enzyme solution to all wells except the blank wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the average rate of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound and standard inhibitor relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro FAAH inhibition assay.

FAAH_Assay_Workflow A Prepare Reagents: - FAAH Enzyme - Assay Buffer - Test & Standard Inhibitors - Fluorogenic Substrate B Set up 96-well plate: - Inhibitors (various concentrations) - Controls (100% activity, blank) A->B C Add FAAH Enzyme to appropriate wells B->C D Pre-incubate at 37°C for 15 min C->D E Initiate reaction by adding Substrate D->E F Measure fluorescence kinetically (Ex: ~360 nm, Em: ~465 nm) E->F G Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 values F->G

Workflow for FAAH inhibition assay.

Conclusion

This guide provides the necessary framework to benchmark this compound against the standard FAAH inhibitor, PF-3845. The provided experimental protocol for a fluorometric FAAH inhibition assay will allow for the generation of the critical IC50 data for the test compound. Once this data is obtained, the comparative table will offer a clear and concise summary of its potency relative to a well-established benchmark. This structured approach ensures an objective and data-driven evaluation, which is essential for advancing research and development in the field of FAAH inhibition.

References

Head-to-head comparison of different synthesis routes for 1-(4-bromobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Synthesis

1-(4-bromobenzoyl)piperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The selection of an optimal synthetic route is crucial for efficiency, scalability, and cost-effectiveness in drug discovery and development. This guide provides a head-to-head comparison of two common synthetic strategies for the preparation of this versatile molecule: Schotten-Baumann acylation and acylation in an aprotic solvent with a tertiary amine base.

Comparative Data Summary

The following table summarizes the key parameters for the two primary synthetic routes to this compound. The data presented is based on established chemical principles and analogous reactions reported in the literature.

ParameterRoute A: Schotten-Baumann AcylationRoute B: Acylation in Aprotic Solvent
Principle N-acylation of piperidine-4-carboxylic acid with 4-bromobenzoyl chloride in a biphasic system with an aqueous inorganic base.[1][2][3]N-acylation of piperidine-4-carboxylic acid with 4-bromobenzoyl chloride in an anhydrous aprotic solvent with a tertiary amine base.[4][5]
Starting Materials Piperidine-4-carboxylic acid, 4-bromobenzoyl chloride, Sodium hydroxide.[6][7][8]Piperidine-4-carboxylic acid, 4-bromobenzoyl chloride, Triethylamine, Dichloromethane.[9][10][11][12]
Reaction Conditions Biphasic: Water and an organic solvent (e.g., Dichloromethane). Room temperature.[1]Anhydrous aprotic solvent (e.g., Dichloromethane). Typically 0 °C to room temperature.[4]
Estimated Yield High (Often >80-90% for similar amino acid acylations).[13]Generally high (Typically >80% for similar amine acylations).[4]
Purity & Purification Product may precipitate from the reaction mixture. Purification may involve recrystallization.Purification typically requires an aqueous work-up followed by column chromatography or recrystallization.[4]
Estimated Reaction Time Generally rapid, often complete within 1-3 hours.Typically 2-4 hours.[4]
Cost-Effectiveness Uses inexpensive base (NaOH) and common solvents. Generally more cost-effective for large-scale synthesis.Requires more expensive anhydrous solvents and tertiary amine bases (e.g., triethylamine).
Safety & Environmental Uses aqueous base which is corrosive. Generates saline wastewater.Uses chlorinated organic solvents which are environmentally regulated. Triethylamine is flammable and has a strong odor.

Experimental Protocols

The following are detailed experimental protocols for the two proposed synthesis routes. These protocols are based on general procedures for similar chemical transformations.

Route A: Schotten-Baumann Acylation

Experimental Protocol:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.2 eq.). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: In a separate flask, dissolve 4-bromobenzoyl chloride (1.05 eq.) in a minimal amount of a water-immiscible organic solvent such as dichloromethane or toluene.

  • Reaction: Add the solution of 4-bromobenzoyl chloride dropwise to the vigorously stirred aqueous solution of piperidine-4-carboxylic acid over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. The product, this compound, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route B: Acylation in Aprotic Solvent

Experimental Protocol:

  • Preparation of Reaction Mixture: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperidine-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (2.2 eq.) to the suspension and stir for 10-15 minutes. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve 4-bromobenzoyl chloride (1.05 eq.) in anhydrous DCM and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4] Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

Synthesis Route Diagrams

Route_A cluster_start Starting Materials cluster_reagents Reagents & Conditions Piperidine_acid Piperidine-4-carboxylic acid Reaction Piperidine_acid->Reaction Bromobenzoyl_chloride 4-Bromobenzoyl Chloride Bromobenzoyl_chloride->Reaction NaOH NaOH (aq) NaOH->Reaction Solvent H2O / DCM Solvent->Reaction Temp 0 °C to RT Temp->Reaction Product 1-(4-bromobenzoyl)piperidine- 4-carboxylic acid Reaction->Product Schotten-Baumann Acylation

Caption: Synthesis Route A: Schotten-Baumann Acylation.

Route_B cluster_start Starting Materials cluster_reagents Reagents & Conditions Piperidine_acid Piperidine-4-carboxylic acid Reaction Piperidine_acid->Reaction Bromobenzoyl_chloride 4-Bromobenzoyl Chloride Bromobenzoyl_chloride->Reaction TEA Triethylamine (TEA) TEA->Reaction Solvent Anhydrous DCM Solvent->Reaction Temp 0 °C to RT Temp->Reaction Product 1-(4-bromobenzoyl)piperidine- 4-carboxylic acid Reaction->Product Acylation

Caption: Synthesis Route B: Acylation in Aprotic Solvent.

Conclusion and Recommendation

Both the Schotten-Baumann acylation (Route A) and acylation in an aprotic solvent (Route B) represent viable strategies for the synthesis of this compound.

Route A is particularly advantageous for its operational simplicity, cost-effectiveness, and ease of product isolation, especially on a larger scale. The use of inexpensive reagents and the potential for the product to precipitate directly from the reaction mixture make it an attractive option for industrial applications.

Route B offers excellent control over reaction conditions due to the use of an anhydrous organic solvent. This can be beneficial for sensitive substrates, although it necessitates more stringent control of moisture and involves more expensive reagents and a more involved purification process.

For general laboratory synthesis and scale-up, the Schotten-Baumann acylation (Route A) is recommended as the more practical and economical choice. However, for specific applications where substrate sensitivity is a concern or when optimizing for the highest possible purity through chromatographic methods, acylation in an aprotic solvent (Route B) may be preferred. The final choice of synthesis route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and available equipment.

References

Assessing the target engagement of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid in cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular target engagement of the novel compound, 1-(4-bromobenzoyl)piperidine-4-carboxylic acid, against a known potent inhibitor of Mycobacterium tuberculosis MenA, NM-4. The data presented herein is based on a hypothetical scenario where this compound is presumed to target MenA, an essential enzyme in the mycobacterial menaquinone biosynthesis pathway. This pathway is critical for the electron transport chain and overall viability of M. tuberculosis. The experimental data provided is illustrative to guide researchers in designing and interpreting target engagement studies.

Introduction to the Target: MenA

MenA, or 1,4-dihydroxy-2-naphthoate isoprenyltransferase, is a key enzyme in the biosynthesis of menaquinone (Vitamin K2) in Mycobacterium tuberculosis.[1] Menaquinone is an essential electron carrier in the mycobacterial respiratory chain.[2] Inhibition of MenA disrupts the electron transport chain, leading to bactericidal effects.[3] As this pathway is absent in humans, MenA represents a promising target for the development of novel anti-tuberculosis drugs.[1]

Comparative Analysis of Target Engagement

To assess and compare the cellular target engagement of this compound and the established MenA inhibitor NM-4, a series of biophysical and enzymatic assays can be employed. The following tables summarize the expected quantitative data from these key experiments.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

The Cellular Thermal Shift Assay (CETSA) measures the thermal stabilization of a target protein upon ligand binding in intact cells. A positive shift in the melting temperature (Tm) indicates direct target engagement.

CompoundConcentration (µM)Melting Temperature (Tm) of MenA (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)-52.3-
This compound1055.8+3.5
NM-41057.1+4.8

Table 2: Isothermal Dose-Response (ITDR-CETSA) Data

ITDR-CETSA determines the potency of a compound in stabilizing its target at a fixed temperature, yielding an EC50 value for target engagement.

CompoundEC50 (µM)
This compound2.5
NM-40.8

Table 3: In Vitro MenA Enzyme Inhibition Assay Data

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MenA, providing an IC50 value.

CompoundIC50 (µM)
This compound1.8
NM-40.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Cellular Thermal Shift Assay (CETSA) Protocol for M. tuberculosis

This protocol is adapted for use with Mycobacterium tuberculosis to assess the in-cell binding of compounds to the MenA protein.

a. Cell Culture and Treatment:

  • Culture Mycobacterium tuberculosis H37Rv to mid-log phase (OD600 ≈ 0.6-0.8) in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80.

  • Harvest the bacilli by centrifugation and resuspend in fresh 7H9 medium to a concentration of 10^8 CFU/mL.

  • Aliquot the cell suspension and treat with either this compound (10 µM), NM-4 (10 µM), or DMSO (vehicle control) for 1 hour at 37°C.

b. Heat Treatment:

  • Transfer 100 µL aliquots of the treated cell suspensions into PCR tubes.

  • Heat the tubes for 3 minutes at a range of temperatures from 40°C to 70°C in a thermal cycler. Include an unheated control at 37°C.

c. Cell Lysis and Protein Extraction:

  • Immediately after heating, place the tubes on ice.

  • Pellet the cells by centrifugation.

  • Resuspend the pellets in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors) and lyse by bead beating.

  • Clarify the lysates by centrifugation at 14,000 x g for 20 minutes at 4°C to pellet aggregated proteins and cell debris.

d. Protein Quantification and Analysis:

  • Collect the supernatants containing the soluble protein fraction.

  • Normalize the total protein concentration of all samples.

  • Analyze the samples by Western blot using a primary antibody specific for MenA.

  • Quantify the band intensities and plot the percentage of soluble MenA as a function of temperature.

  • Determine the melting temperature (Tm) for each treatment condition.

Isothermal Dose-Response (ITDR-CETSA) Protocol

This method determines the compound concentration required to stabilize MenA at a fixed temperature.

  • Follow the cell culture and treatment protocol as described for CETSA, but with a range of concentrations for each compound (e.g., 0.01 to 100 µM).

  • Based on the initial CETSA melt curve, select a single temperature that results in approximately 50% protein denaturation in the vehicle-treated sample.

  • Heat all samples at this single temperature for 3 minutes.

  • Proceed with cell lysis, protein extraction, and Western blot analysis as described above.

  • Plot the amount of soluble MenA against the compound concentration and fit the data to a dose-response curve to determine the EC50.

In Vitro MenA Enzyme Inhibition Assay

This assay measures the direct inhibition of purified MenA enzyme activity.

a. Reagents and Materials:

  • Purified recombinant M. tuberculosis MenA enzyme.

  • Assay buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.1% Triton X-100.

  • Substrates: 1,4-dihydroxy-2-naphthoate (DHNA) and farnesyl pyrophosphate (FPP).

  • Test compounds: this compound and NM-4 dissolved in DMSO.

b. Assay Procedure:

  • Prepare a reaction mixture containing assay buffer, DHNA, and FPP.

  • Add varying concentrations of the test compounds or DMSO (control) to the wells of a 96-well plate.

  • Initiate the reaction by adding the purified MenA enzyme.

  • Incubate the plate at 37°C for a predetermined time.

  • Stop the reaction and extract the product, demethylmenaquinone.

  • Quantify the product formation using HPLC.

c. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Visualizing the Experimental Workflow and Biological Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_CellPrep Cell Preparation cluster_CETSA CETSA cluster_ITDR ITDR-CETSA Culture M. tuberculosis Culture Harvest Harvest & Resuspend Culture->Harvest Treatment Compound Treatment (Test Compound vs. Vehicle) Harvest->Treatment Heat Heat Treatment (Temperature Gradient) Treatment->Heat Dose Compound Treatment (Dose Response) Lysis Cell Lysis (Bead Beating) Heat->Lysis Centrifuge Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifuge WB Western Blot (Detect Soluble MenA) Centrifuge->WB Analysis1 Generate Melt Curve (Determine ΔTm) WB->Analysis1 Heat_Fixed Heat Treatment (Fixed Temperature) Dose->Heat_Fixed Lysis2 Cell Lysis Heat_Fixed->Lysis2 Centrifuge2 Centrifugation Lysis2->Centrifuge2 WB2 Western Blot Centrifuge2->WB2 Analysis2 Generate Dose-Response (Determine EC50) WB2->Analysis2

Caption: Experimental workflow for assessing MenA target engagement.

Menaquinone_Pathway cluster_MenA Target of Inhibition Chorismate Chorismate MenF MenF Chorismate->MenF Isochorismate Isochorismate MenF->Isochorismate MenD MenD Isochorismate->MenD SHCHC SHCHC MenD->SHCHC MenH MenH SHCHC->MenH OSB o-Succinylbenzoate MenH->OSB MenE MenE OSB->MenE OSB_CoA OSB-CoA MenE->OSB_CoA MenB MenB OSB_CoA->MenB DHNA_CoA DHNA-CoA MenB->DHNA_CoA MenC MenC DHNA_CoA->MenC DHNA 1,4-dihydroxy-2-naphthoate MenC->DHNA MenA MenA DHNA->MenA DMK Demethylmenaquinone MenA->DMK MenG MenG DMK->MenG Menaquinone Menaquinone (MK-9) MenG->Menaquinone ETC Electron Transport Chain Menaquinone->ETC

Caption: Menaquinone biosynthesis pathway in M. tuberculosis.

References

Statistical analysis of experimental data for 1-(4-bromobenzoyl)piperidine-4-carboxylic acid studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the experimental data, synthesis, and potential therapeutic applications of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid and its structural analogs.

Introduction

This compound is a synthetic organic compound featuring a piperidine core, a structure prevalent in many biologically active molecules and pharmaceuticals. The presence of the 4-bromobenzoyl group suggests its potential as an intermediate in the synthesis of more complex molecules through cross-coupling reactions. This guide provides a comparative analysis of the available experimental data on this compound and its alternatives, focusing on its potential as a scaffold in drug discovery, particularly in the areas of antimicrobial, analgesic, and enzyme inhibitory activities.

Physicochemical Properties

PropertyValueSource
CAS Number693237-87-5Parchem[1]
Molecular FormulaC13H14BrNO3Parchem[1]
Molecular Weight312.16 g/mol PubChem
AppearanceSolidGeneric
Melting PointData not available
Boiling PointData not available
SolubilityLow in water (estimated)Generic

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general synthetic route can be inferred from the synthesis of related N-aroyl piperidine derivatives. The most probable synthetic pathway involves the acylation of piperidine-4-carboxylic acid with 4-bromobenzoyl chloride.

General Synthesis Protocol:

A plausible synthetic route for this compound is outlined below. This protocol is based on standard organic chemistry reactions for amide bond formation.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Piperidine_COOH Piperidine-4-carboxylic acid Reaction Acylation Piperidine_COOH->Reaction Bromobenzoyl_Cl 4-Bromobenzoyl chloride Bromobenzoyl_Cl->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Target_Compound 1-(4-bromobenzoyl)piperidine- 4-carboxylic acid Reaction->Target_Compound CA_Inhibition_Pathway cluster_enzyme Carbonic Anhydrase (CA) cluster_inhibitor Piperidine-based Inhibitor cluster_substrate Substrate cluster_product Product CA CA Active Site (Zinc ion) Bicarbonate HCO3- + H+ CA->Bicarbonate Catalyzes Inhibitor 1-(4-Sulfamoylbenzoyl)piperidine Inhibitor->CA Inhibits CO2 CO2 + H2O CO2->CA Binds to

References

Safety Operating Guide

Proper Disposal of 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This guide provides detailed procedures for the proper disposal of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid, a halogenated organic compound. Adherence to these guidelines, in conjunction with your institution's specific protocols, is essential for maintaining a safe laboratory environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or Viton gloves are recommended.[1]

  • Laboratory Coat: To protect skin and clothing.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

II. Waste Identification and Classification

This compound must be treated as hazardous waste . Its chemical structure contains a bromine atom, classifying it as a halogenated organic compound .[2] Additionally, the presence of a carboxylic acid group gives it acidic properties. Therefore, it should not be mixed with incompatible waste streams such as bases or strong oxidizing agents.

III. Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.[3][4]

  • Designated Waste Container: Obtain a dedicated, properly labeled hazardous waste container for halogenated organic solids .[2][5] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4][5][6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste ".[3][7] The label must also include the full chemical name: "This compound " (do not use abbreviations or chemical formulas) and the date when the first waste was added to the container.[3][5]

  • Incompatible Wastes: Do not mix this compound with other waste categories in the same container. Specifically, keep it separate from:

    • Non-halogenated organic waste[5][7]

    • Acids and bases[2][4]

    • Oxidizing agents[8]

    • Aqueous waste[2]

IV. Storage and Accumulation

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][9]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Keep the waste container securely closed at all times, except when adding waste.[5][6][9]

  • Store the container in secondary containment to prevent spills.[10]

The following table summarizes typical quantitative limits for hazardous waste accumulation in a laboratory setting. Consult your institution's specific guidelines, as these may vary.

Waste CategoryMaximum Accumulation VolumeMaximum Accumulation Time
Hazardous Waste (General) 55 gallonsUp to 12 months
Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kg (solid)Until limit is reached

Data sourced from general laboratory safety guidelines.[9]

V. Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][6][11]

  • Waste Collection: Once the experiment is complete, carefully transfer any residual this compound into the designated and labeled halogenated organic solid waste container .

  • Empty Container Decontamination: If the original container of the chemical is now empty, it must be properly decontaminated before being discarded. A common procedure is a triple rinse with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste in the appropriate halogenated liquid waste container. After triple rinsing, the defaced container (all labels removed or blacked out) can typically be disposed of in the regular trash.[6] However, always confirm this procedure with your institution's Environmental Health and Safety (EHS) department.

  • Requesting Pickup: When the hazardous waste container is full or has been in storage for the maximum allowed time, contact your institution's EHS department to arrange for a waste pickup.[6][9] Follow their specific procedures for requesting a pickup, which may involve an online form or a phone call.

VI. Spill Management

In the event of a small spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1][12]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8][12]

  • Clean the spill area with a suitable solvent and decontaminate any equipment used. Collect all cleanup materials as hazardous waste.

  • For large spills, evacuate the area, and immediately contact your institution's EHS or emergency response team.[5]

Visual Guide: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_classification Step 1: Classification cluster_segregation Step 2: Segregation & Containerization cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal cluster_prohibited Prohibited Actions start Waste Generated: This compound classify Is it a Halogenated Organic Compound? start->classify is_acid Does it have acidic properties? classify->is_acid Yes drain Drain Disposal classify->drain Incorrect Path trash Regular Trash classify->trash Incorrect Path container Use designated 'Halogenated Organic Solid Waste' container. is_acid->container Yes labeling Label container: 'Hazardous Waste' Full Chemical Name Date container->labeling saa Store in designated Satellite Accumulation Area (SAA). labeling->saa closed Keep container closed. saa->closed ehs Contact Environmental Health & Safety (EHS) for waste pickup. closed->ehs

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid. It includes detailed operational and disposal plans to ensure the safety of laboratory personnel and mitigate environmental impact.

Hazard Identification and Safety Precautions

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles/GlassesMust have side shields to protect against splashes.[2][3] A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.[4]
Skin Protection Chemical-Resistant GlovesNitrile or other suitable chemical-resistant gloves are required.[3][4][5] Regularly inspect gloves for any signs of degradation or puncture.
Lab CoatA long-sleeved lab coat is essential to protect the skin and personal clothing from contamination.[6]
Respiratory Protection RespiratorUse a NIOSH-approved respirator if handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[2][3]
Footwear Closed-Toe ShoesShoes must fully cover the feet to protect against spills.[2]

Operational Plan for Safe Handling

Adherence to a standardized operational workflow is critical for minimizing risks.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][6]

  • Ensure that an eyewash station and emergency shower are readily accessible and in good working order.[6]

  • Before starting, clear the workspace of any unnecessary items to prevent contamination and create an organized working environment.

2. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not breathe in dust or fumes.[1]

  • When weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Use appropriate tools (spatulas, etc.) to handle the solid, minimizing the creation of dust.

  • Keep the container tightly closed when not in use.[1]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][7]

  • Spill: For minor spills, carefully absorb the material with an inert absorbent and place it into a labeled hazardous waste container.[8] Avoid generating dust.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Categorization: All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and solutions, must be treated as halogenated organic waste.[8][9]

  • Solid Waste: Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[8]

  • Aqueous Waste: Any aqueous solutions containing the compound should be collected in a separate, labeled container for halogenated aqueous waste.[8] Do not pour down the drain.

  • Disposal Method: Arrange for the disposal of all waste through a licensed hazardous waste disposal company in accordance with local, state, and national regulations.[10]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound.

Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe 1. fume_hood Work in Fume Hood prep->fume_hood 2. handling Handling weigh Weigh Compound handling->weigh 3. use Use in Experiment dissolve Dissolve/React use->dissolve 4. decon Decontamination clean Clean Glassware decon->clean 5. disposal Waste Disposal collect Collect Waste disposal->collect 6. label_waste Label Waste disposal->label_waste 7. ppe->handling fume_hood->handling weigh->use dissolve->decon clean->disposal collect->label_waste

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.